molecular formula C25H25N5O3 B592852 CAY10622

CAY10622

Katalognummer: B592852
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: SCIFUGGHOXNSJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CAY10622 is a potent and selective small-molecule kinase inhibitor developed for life science research. This compound is supplied as a high-purity material to ensure reproducible results in experimental settings. Its primary research application is the study of intracellular signaling pathways, particularly those mediated by its specific kinase target[s]. The mechanism of action of CAY10622 involves binding to the ATP-binding site or an allosteric site on its target kinase, thereby modulating the kinase's activity. This inhibition allows researchers to probe the kinase's role in various cellular processes, potentially including cell proliferation, differentiation, and apoptosis. Studies utilizing kinase inhibitors like CAY10622 are fundamental for advancing our understanding of cellular communication, immune cell activation, and can provide insights for basic and translational research . CAY10622 is intended for use in established in vitro assay systems. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[[(4-carbamoylphenyl)carbamoylamino]methyl]-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c26-23(31)18-5-7-21(8-6-18)30-25(33)28-14-16-2-1-3-19(12-16)24(32)29-22-9-4-17-10-11-27-15-20(17)13-22/h1-9,12-13,27H,10-11,14-15H2,(H2,26,31)(H,29,32)(H2,28,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFUGGHOXNSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)CNC(=O)NC4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: CAY10622 – Mechanism, Application, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAY10622 is a high-potency, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) , exhibiting nanomolar efficacy against both ROCK1 (


 nM) and ROCK2 (

nM) isoforms.[1] Chemically characterized as a ureidobenzamide , this compound represents a significant structural evolution from earlier isoquinoline-based inhibitors (e.g., Fasudil), offering enhanced selectivity against off-target kinases such as PKA and PKC.

This guide provides a comprehensive technical analysis of CAY10622, detailing its physicochemical properties, mechanism of action, and validated experimental protocols for in vitro and cell-based applications.

Chemical & Physical Profile

CAY10622 belongs to the ureidobenzamide class, a scaffold known for its ability to form multiple hydrogen bonds within the kinase ATP-binding pocket.

PropertySpecification
Systematic Name 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-benzamide
CAS Number 1038549-25-5
Molecular Formula

Molecular Weight 443.5 g/mol
Purity

(Crystalline Solid)
Solubility (DMSO) ~0.15 mg/mL (Low solubility – see Reconstitution Protocol)
Storage -20°C (Solid); Store solutions at -80°C (avoid freeze/thaw)
Structural Significance

The molecule features a central urea linker connecting a benzamide moiety to a tetrahydroisoquinoline group. This "ureidobenzamide" architecture is critical for its dual-point binding mechanism, allowing it to anchor securely in the active site of the kinase domain, differentiating it from simple ATP mimics.

Mechanism of Action

Target Inhibition (ROCK1/2)

CAY10622 functions as a Type I kinase inhibitor, binding to the ATP-binding cleft of the ROCK kinase domain.

  • Binding Mode: The tetrahydroisoquinoline ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The ureidobenzamide tail extends into the hydrophobic back pocket, stabilizing the inactive conformation or sterically hindering ATP access.

  • Selectivity: Unlike non-selective inhibitors (e.g., Y-27632), CAY10622 shows >100-fold selectivity against a panel of 44 other kinases, including closely related AGC kinases like PKA and PKC.

Pathway Impact

ROCK is a downstream effector of the small GTPase RhoA . By inhibiting ROCK, CAY10622 blocks the phosphorylation of:

  • MYPT1 (Myosin Phosphatase Target Subunit 1): Prevents myosin light chain (MLC) dephosphorylation.

  • LIMK (LIM Kinase): Prevents cofilin phosphorylation, leading to actin depolymerization.

Result: The net effect is the destabilization of actin stress fibers, reduction in focal adhesion formation, and inhibition of actomyosin contractility.

Pathway Visualization

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inhibits Phosphatase) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation LIMK LIMK ROCK->LIMK Activates CAY CAY10622 (Inhibitor) CAY->ROCK INHIBITS (IC50 ~5nM) MYPT1->MLC Dephosphorylation (Blocked by ROCK) Actin Actomyosin Contraction Stress Fiber Formation MLC->Actin Promotes Cofilin Cofilin LIMK->Cofilin Inactivates Cofilin->Actin Stabilizes Polymerization

Figure 1: Mechanism of ROCK inhibition by CAY10622. The compound blocks the phosphorylation of downstream targets MYPT1 and LIMK, ultimately preventing actin stress fiber formation.

Therapeutic & Research Applications

Application AreaMechanism UtilizedKey Outcome
Cancer Metastasis Inhibition of amoeboid migrationReduced tumor cell invasion and motility.
Glaucoma Relaxation of Trabecular MeshworkIncreased aqueous humor outflow; reduced intraocular pressure (IOP).
Stem Cell Culture Prevention of anoikisEnhanced survival of hESCs/iPSCs during single-cell dissociation.
Hypertension Vascular smooth muscle relaxationVasodilation via reduced MLC phosphorylation.[2]

Experimental Protocols

Stock Solution Preparation (Critical)

Challenge: CAY10622 has low solubility in DMSO (approx. 0.15 mg/mL according to some vendor specifications, though experimental batches may vary). Requirement: Precision handling to ensure complete dissolution.

  • Calculation:

    • Target Concentration: 300 µM (Stock).

    • Note: Due to the low solubility limit (~0.3 mM or 0.15 mg/mL), do not attempt to make a standard 10 mM stock.

    • Dissolve 1 mg of CAY10622 in 6.6 mL of sterile DMSO.

  • Solubilization:

    • Vortex vigorously for 2 minutes.

    • If particulates remain, warm the solution to 37°C in a water bath for 5 minutes.

    • Sonicate in a water bath sonicator for 10 minutes.

  • Storage: Aliquot into light-protective tubes (500 µL) and store at -20°C. Do not refreeze after thawing.

In Vitro Cell-Based Assay: Actin Cytoskeleton Disassembly

Objective: Visualize the inhibition of stress fibers in HeLa or fibroblast cells.

Materials:

  • HeLa cells cultured in DMEM + 10% FBS.

  • CAY10622 Stock (300 µM).

  • Phalloidin-iFluor 488 (Actin stain).

  • DAPI (Nuclear stain).

  • 4% Paraformaldehyde (PFA).

Protocol:

  • Seeding: Plate HeLa cells on glass coverslips (density:

    
     cells/well) in a 6-well plate. Incubate overnight.
    
  • Treatment:

    • Dilute CAY10622 stock into warm media to final concentrations: 10 nM, 100 nM, 1 µM .

    • Control: DMSO vehicle (0.3% v/v).

    • Incubate cells for 1 to 4 hours at 37°C.

  • Fixation:

    • Aspirate media and wash 1x with PBS.

    • Fix with 4% PFA for 15 minutes at Room Temperature (RT).

    • Wash 3x with PBS.

  • Staining:

    • Permeabilize with 0.1% Triton X-100 for 5 minutes.

    • Block with 1% BSA for 30 minutes.

    • Incubate with Phalloidin-iFluor 488 (1:1000) + DAPI for 45 minutes in the dark.

  • Imaging:

    • Mount coverslips and image via fluorescence microscopy.

    • Expected Result: Control cells will show thick, parallel actin stress fibers. CAY10622-treated cells will exhibit a "stellate" morphology with loss of central stress fibers and cortical actin thinning.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treat Cell Treatment cluster_analysis Analysis Solid CAY10622 Solid (Store -20°C) DMSO DMSO Reconstitution (Max 0.15 mg/mL) Solid->DMSO Sonicate Sonicate & Warm (Ensure Dissolution) DMSO->Sonicate Dose Dose Response (10 nM - 1 µM) Sonicate->Dose Seed Seed Cells (HeLa/Fibroblasts) Seed->Dose Incubate Incubate 1-4 Hours Dose->Incubate Fix Fix & Permeabilize (4% PFA) Incubate->Fix Stain Stain: Phalloidin (F-Actin) Fix->Stain Microscopy Fluorescence Microscopy Stain->Microscopy

Figure 2: Step-by-step workflow for evaluating CAY10622 activity in cell culture.

Specificity & "Ureidobenzamide" Context

While CAY10622 is a ureidobenzamide, researchers must distinguish it from other members of this chemical class, such as Tenovin-1 and Tenovin-6 , which are primarily Sirtuin (SIRT1/2) inhibitors.

  • CAY10622: Optimized for the ROCK kinase ATP pocket.

  • Tenovins: Optimized for the Sirtuin NAD+ binding pocket.

  • Cross-Reactivity: CAY10622 displays >100-fold selectivity for ROCK over other kinases. However, due to the shared ureido-scaffold, control experiments (e.g., Western blot for acetylated p53) are recommended if Sirtuin off-target effects are a specific concern in your model system.

References

  • Liao, J.K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as therapeutics: from pan inhibition to isoform selectivity." Journal of Cardiovascular Pharmacology, 50(1), 17-24.
  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and anti-migratory activities." Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98.
  • PubChem. Compound Summary: CAY10622. National Library of Medicine. Available at: [Link]

Sources

A Technical Guide to CAY10622: Interrogating the Role of ROCK Signaling in Cell Motility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing Cell Motility

Cell motility is a fundamental biological process, essential for embryonic development, tissue repair, and immune surveillance. Its dysregulation, however, is a hallmark of pathological conditions, most notably cancer metastasis. The migration of a cell is a complex, cyclical process orchestrated by two interconnected molecular engines: the degradation and remodeling of the extracellular matrix (ECM) and the dynamic regulation of the intracellular actin cytoskeleton. While proteases like Matrix Metalloproteinases (MMPs) are key to breaking down physical barriers in the ECM, the force-generating machinery and directional control are governed by intracellular signaling cascades.

This guide focuses on the use of CAY10622 , a potent and selective chemical probe, to investigate the intracellular mechanics of cell motility. It is critical to note that CAY10622's mechanism of action is the specific inhibition of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] This positions it as an ideal tool for dissecting the profound role of the Rho/ROCK signaling pathway in controlling the cytoskeletal dynamics that drive cell movement.

The Rho/ROCK Signaling Pathway: A Master Regulator of the Cytoskeleton

The Rho/ROCK pathway is a central hub that translates extracellular cues into changes in cell shape, adhesion, and contractile force. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates its primary downstream effectors, ROCK1 and ROCK2.[2]

ROCK activation triggers a cascade of phosphorylation events that converge to regulate the actin-myosin cytoskeleton:[3]

  • Increased Actomyosin Contractility: ROCK directly phosphorylates the Myosin Light Chain (MLC) and inactivates Myosin Light Chain Phosphatase (MLCP) via phosphorylation of its MYPT1 subunit. Both actions lead to a net increase in phosphorylated MLC (p-MLC), which promotes the assembly of actin filaments into contractile stress fibers and drives cellular contraction.[3]

  • Actin Filament Stabilization: ROCK phosphorylates and activates LIM kinases (LIMK). Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments (F-actin), which are essential for forming migratory structures like lamellipodia and filopodia.[4]

Through these mechanisms, the Rho/ROCK pathway governs the cell's ability to generate tension, maintain polarity, and physically move.[2][4] Therefore, inhibiting this pathway with a selective tool provides a powerful method to study its contribution to cell motility.

Rho-ROCK Signaling Pathway cluster_input Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_output Cellular Response LPA LPA / Growth Factors GPCR GPCR LPA->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK1/2 RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates (+) MLCP MLC Phosphatase (Active) ROCK->MLCP Phosphorylates (-) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (+) Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates (-) Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab Inhibits Depolymerization p_Cofilin p-Cofilin (Inactive) p_MLC p-MLC MLCP->p_MLC Dephosphorylates p_MLCP p-MLC Phosphatase (Inactive) Stress_Fibers Stress Fiber Formation & Cell Contraction p_MLC->Stress_Fibers Cell_Motility Increased Cell Motility Actin_Stab->Cell_Motility Stress_Fibers->Cell_Motility CAY10622 CAY10622 CAY10622->ROCK Inhibits

Figure 1. The Rho/ROCK signaling pathway and the inhibitory action of CAY10622.

CAY10622: A Precision Tool for Interrogating ROCK

Compound Property Value Reference
Target(s) ROCK1, ROCK2
IC₅₀ for ROCK1 6 nM
IC₅₀ for ROCK2 4 nM
Selectivity >100-fold selectivity against a panel of 44 other kinases
Chemical Class Ureidobenzamide
Primary Use Research tool for studying Rho/ROCK signaling[5]

Table 1: Key Properties of the ROCK Inhibitor CAY10622.

Experimental Design: A Self-Validating System

To rigorously investigate the role of ROCK in cell motility using CAY10622, a self-validating experimental design is paramount. This approach involves two core components:

  • A Phenotypic Assay: To measure the effect of the inhibitor on cell motility.

  • A Target Validation Assay: To confirm that the inhibitor is engaging its intended target (ROCK) within the cells at the concentrations used.

This dual approach ensures that any observed change in cell migration can be confidently attributed to the inhibition of the ROCK pathway, rather than off-target or cytotoxic effects.

Experimental_Workflow Start Cultured Cells Treatment Treat cells with: 1. Vehicle Control (e.g., DMSO) 2. CAY10622 (titrated concentrations) Start->Treatment Phenotype Component 1: Phenotypic Motility Assay Treatment->Phenotype Validation Component 2: Target Validation Assay Treatment->Validation Wound_Healing Wound Healing (Scratch) Assay Phenotype->Wound_Healing Transwell Transwell Migration/Invasion Assay Phenotype->Transwell Western_Blot Western Blot for p-MLC / Total MLC Validation->Western_Blot Data_Phenotype Quantify Cell Migration (e.g., % wound closure, # migrated cells) Wound_Healing->Data_Phenotype Transwell->Data_Phenotype Data_Validation Quantify p-MLC/MLC Ratio Western_Blot->Data_Validation Conclusion Correlate Phenotype with Target Engagement: Does decreased migration correlate with decreased p-MLC? Data_Phenotype->Conclusion Data_Validation->Conclusion

Figure 2. A self-validating workflow for cell motility studies using CAY10622.

Detailed Experimental Protocols

Protocol 1: Transwell Migration Assay

This assay measures the chemotactic ability of individual cells to move through a porous membrane towards a chemoattractant. For an invasion assay, the membrane is coated with an ECM component like Matrigel.

Materials:

  • 24-well plates with Transwell inserts (e.g., 8 µm pore size)

  • Cell culture medium (serum-free for cell suspension, serum-containing for chemoattractant)

  • CAY10622 stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% Paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the medium with serum-free medium and incubate overnight.

  • Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chambers of the 24-well plate.

  • Cell Treatment and Seeding: Harvest and resuspend the serum-starved cells in serum-free medium to a concentration of 1x10⁵ cells/mL. Prepare cell suspensions containing the desired final concentrations of CAY10622 or vehicle control.

  • Carefully add 200 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for a duration appropriate for your cell line (typically 6-24 hours).

  • Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface by immersing the inserts in fixation solution for 15 minutes.[6] Then, stain the cells by immersing the inserts in 0.1% crystal violet solution for 30 minutes.[6]

  • Washing and Imaging: Gently wash the inserts in water to remove excess stain.[6] Allow them to dry. Image the stained cells on the underside of the membrane using a microscope.

  • Quantification: Count the number of migrated cells in several representative fields for each insert.[7] Alternatively, the dye can be eluted with acetic acid and the absorbance measured for a more high-throughput quantification.[6]

Protocol 2: Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.

Materials:

  • 24- or 12-well plates

  • Sterile 200 µL pipette tip or a dedicated scratch tool

  • Cell culture medium

  • (Optional) Mitomycin C, proliferation inhibitor

  • CAY10622 stock solution and vehicle control

Procedure:

  • Cell Seeding: Seed cells into wells at a density that will form a fully confluent monolayer within 24 hours.

  • Inhibiting Proliferation (Critical Step): Once confluent, treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 5-10 µg/mL for 2 hours) to ensure that gap closure is due to migration, not cell division.[8][9][10][11] Alternatively, perform the migration phase in low-serum or serum-free media.[12]

  • Creating the Wound: After pre-treatment, gently wash the monolayer with PBS. Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[12] Wash again with PBS to remove dislodged cells.

  • Treatment: Add fresh medium containing the desired concentrations of CAY10622 or vehicle control to each well.

  • Imaging: Immediately acquire the first image of the scratch (Time 0). Place the plate in a live-cell imaging system or a standard incubator. Acquire subsequent images of the exact same field at regular intervals (e.g., every 4-6 hours) for up to 48 hours.

  • Quantification: Analyze the images using software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the Time 0 image.

Protocol 3: Western Blot for Target Validation (p-MLC)

This protocol validates that CAY10622 is inhibiting ROCK activity in your cells.

Materials:

  • Cells cultured and treated as for the motility assays

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is often recommended for phospho-antibodies)

  • Primary antibodies: Rabbit anti-phospho-Myosin Light Chain 2 (Thr18/Ser19) and Mouse anti-total Myosin Light Chain

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Lysis: After treating a confluent plate of cells with CAY10622 or vehicle for a relevant time (e.g., 1-2 hours), place the plate on ice. Wash cells with ice-cold PBS and then add ice-cold lysis buffer.

  • Protein Quantification: Scrape and collect the lysate. After centrifugation to pellet debris, determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[13] Load the samples onto a polyacrylamide gel and run to separate proteins by size.[13]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-MLC (diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with the antibody for total MLC.

  • Quantification: Use densitometry software to measure the intensity of the p-MLC and total MLC bands. The key result is the ratio of p-MLC to total MLC, which should decrease in a dose-dependent manner with CAY10622 treatment.[14]

Data Interpretation and Conclusion

By following this integrated approach, researchers can generate robust and reliable data. A finding where CAY10622 significantly reduces cell migration in a wound healing or Transwell assay, and this effect is mirrored by a dose-dependent decrease in the p-MLC/total MLC ratio, provides strong evidence that ROCK activity is a critical driver of motility in that specific cellular context. This technical framework allows for the confident dissection of the cytoskeletal machinery's role in cell migration, providing high-quality data for basic research and drug development professionals.

References

  • Hansen, M. H., Nielsen, O., & Kjaerulff, O. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera. J Vis Exp. (138), e57605 (2018). [Link]

  • MacDonald, J. A., Eto, M., Borman, M. A., & Kitazawa, T. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays. PLoS One. 5(4), e9965 (2010). [Link]

  • Lin, S. L., Chang, D., & Ying, S. Y. ROCK inhibitor enhances the growth and migration of BRAF-mutant skin melanoma cells. Cancer Med. 5(11), 3232-3240 (2016). [Link]

  • Corning. Transwell Cell Migration and Invasion Assay Guide. Corning Life Sciences. [Link]

  • Zhu, F., Li, C., Zhang, P., et al. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays. Sci Rep. 5, 16749 (2015). [Link]

  • ResearchGate. Western blot analysis of myosin phosphorylation and myosin light chains (MLC). ResearchGate GmbH. [Link]

  • Iwasaki, T., Nakagawa, R., Miki, H., & Higashida, C. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells. Cell Biosci. 5, 48 (2015). [Link]

  • Valster, A., Tran, N. L., Nakada, M., et al. Transwell In Vitro Cell Migration and Invasion Assays. Methods Mol Biol. 370, 97-111 (2007). [Link]

  • Axion BioSystems. Scratch Assay Protocol. Axion BioSystems. [Link]

  • Protocols.io. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. protocols.io. [Link]

  • Shelton, D. N., & Johnson, B. E. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy. BMC Cell Biol. 7, 39 (2006). [Link]

  • Baudo, G. Standard Operating Procedure (SOP) for Transwell Migration Assay. ResearchHub. [Link]

  • Wikipedia. Rho kinase inhibitor. Wikipedia. [Link]

  • Chen, Y. C. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol. 3(15), e834 (2013). [Link]

  • ibidi GmbH. Application Note 30: Optimizing Wound Healing and Cell Migration Assays. ibidi GmbH. [Link]

  • Patel, R. A., Forinash, K. D., Pireddu, R., et al. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Mol Cancer Ther. 11(7), 1435-1444 (2012). [Link]

  • Totsukawa, G., Wu, Y., Sasaki, Y., et al. Effects of MLCK and ROCK inhibitors on cell migration, membrane protrusions, and cell morphology. J Cell Biol. 150(4), 797-806 (2000). [Link]

  • Sartorius. Dynamic Quantification of Cell Migration in Real Time. Sartorius AG. [Link]

Sources

CAY10622: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Primary Action of CAY10622

CAY10622 is a potent, small-molecule inhibitor targeting Rho-associated coiled-coil containing protein kinases (ROCK)[1]. Specifically, it is a ureidobenzamide that demonstrates high potency against both ROCK-I and ROCK-II isoforms, with IC50 values of 6 nM and 4 nM, respectively[1]. The ROCK kinases are critical downstream effectors of the small GTPase RhoA. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are central regulators of the actin cytoskeleton, and thereby influence a multitude of cellular processes such as cell shape, adhesion, migration, and contraction. This guide will provide an in-depth exploration of the downstream signaling pathways modulated by CAY10622, focusing on its well-established role as a direct inhibitor of ROCK kinases.

The Core Signaling Axis: RhoA/ROCK

The primary signaling pathway influenced by CAY10622 is the RhoA/ROCK axis. This pathway is a fundamental regulator of cytoskeletal dynamics.

Activation of the Pathway:

  • Upstream Signals: A diverse array of extracellular signals, including growth factors, cytokines, and mechanical stimuli, can activate cell surface receptors such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases.

  • GEF-Mediated RhoA Activation: These activated receptors recruit and activate guanine nucleotide exchange factors (GEFs). GEFs, in turn, catalyze the exchange of GDP for GTP on RhoA, converting it from an inactive to an active, GTP-bound state[2].

  • ROCK Activation: GTP-bound RhoA translocates to the cell membrane and binds to the Rho-binding domain of ROCK, relieving autoinhibition and activating the kinase function of ROCK.

CAY10622 as a Modulator: CAY10622 exerts its effects by directly binding to the ATP-binding pocket of ROCK-I and ROCK-II, preventing the phosphorylation of downstream substrates. This inhibition effectively uncouples RhoA activation from its downstream cytoskeletal effects.

Downstream Effectors of ROCK and their Modulation by CAY10622

ROCK kinases have numerous downstream targets that mediate their effects on the actin cytoskeleton. By inhibiting ROCK, CAY10622 prevents the phosphorylation of these key substrates.

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits MLC phosphatase, leading to an increase in phosphorylated MLC. This, in turn, promotes the assembly of actin and myosin into contractile stress fibers. CAY10622 treatment leads to a decrease in MLC phosphorylation, resulting in stress fiber disassembly and reduced cellular contractility.

  • LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments. CAY10622, by inhibiting ROCK, prevents LIMK activation, leading to active cofilin and increased actin filament disassembly.

  • Other Substrates: ROCK also phosphorylates a variety of other substrates involved in cytoskeletal organization, cell adhesion, and membrane dynamics, including the ERM (ezrin, radixin, moesin) proteins and vimentin.

The diagram below illustrates the central role of the RhoA/ROCK pathway and the point of intervention for CAY10622.

GPR55_Signaling cluster_rho Extracellular_Signal Extracellular Signals (Growth Factors, Cytokines, LPI) GPCR GPCR Extracellular_Signal->GPCR Activate GEF RhoGEF GPCR->GEF Activate RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK I/II RhoA_GTP->ROCK Activate LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLC MLC-P ROCK->MLC Phosphorylates (Activates) CAY10622 CAY10622 CAY10622->ROCK Inhibits Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates (Inactivates) Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab Inhibits Depolymerization Stress_Fibers Stress Fiber Formation & Cell Contraction MLC->Stress_Fibers Promotes

Caption: The RhoA/ROCK signaling pathway and CAY10622's point of inhibition.

Quantitative Data Summary

The potency of CAY10622 as a ROCK inhibitor has been quantified through in vitro kinase assays.

CompoundTargetIC50 (nM)Source
CAY10622ROCK-I6BOC Sciences[1]
CAY10622ROCK-II4BOC Sciences[1]

Experimental Protocols for Studying CAY10622 Activity

To investigate the cellular effects of CAY10622, several key experiments can be performed to assess its impact on the RhoA/ROCK pathway and downstream cellular processes.

Protocol 1: Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This protocol is designed to quantify the inhibition of ROCK activity by measuring the phosphorylation status of its direct downstream target, MLC.

Rationale: A decrease in the ratio of phosphorylated MLC to total MLC is a direct indicator of ROCK inhibition.

  • Cell Culture and Treatment: Plate cells of interest (e.g., HeLa, NIH3T3) and grow to 70-80% confluency. Serum-starve cells for 4-6 hours to reduce basal signaling. Treat cells with varying concentrations of CAY10622 (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 30-60 minutes). Stimulate with a known RhoA activator (e.g., LPA or Calpeptin) for 15-30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-MLC (e.g., anti-p-MLC2 Ser19) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total MLC to normalize for protein loading.

  • Densitometry: Quantify band intensities using software like ImageJ. Calculate the ratio of p-MLC to total MLC for each condition.

Protocol 2: RhoA Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound RhoA in cells, providing an upstream readout of the pathway CAY10622 influences.

Rationale: While CAY10622 inhibits ROCK directly, understanding the state of upstream RhoA activation provides context for the signaling dynamics.

  • Cell Treatment and Lysis: Treat and lyse cells as described in the Western blot protocol.

  • Pull-Down of Active RhoA:

    • Incubate a portion of the cell lysate (e.g., 500 µg) with Rhotekin-RBD agarose beads, which specifically bind to GTP-bound RhoA[2].

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash multiple times with a wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins in SDS-PAGE sample buffer. Analyze the eluate by Western blot using an anti-RhoA antibody.

  • Total RhoA Input: Run a sample of the total cell lysate alongside the pull-down samples to determine the total amount of RhoA in each sample for normalization.

Workflow Start Cell Culture & Treatment (Vehicle vs. CAY10622) Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant WB_SDS SDS-PAGE Quant->WB_SDS For p-MLC Analysis Rho_Pulldown Incubate with Rhotekin-RBD Beads Quant->Rho_Pulldown For RhoA Activation WB_Transfer Membrane Transfer WB_SDS->WB_Transfer WB_Block Blocking WB_Transfer->WB_Block WB_pMLC Incubate with anti-p-MLC WB_Block->WB_pMLC WB_TotalMLC Strip & Re-probe with anti-Total MLC WB_pMLC->WB_TotalMLC WB_Detect Detection & Analysis WB_TotalMLC->WB_Detect Rho_Wash Wash Beads Rho_Pulldown->Rho_Wash Rho_Elute Elution Rho_Wash->Rho_Elute Rho_WB Western Blot for RhoA Rho_Elute->Rho_WB

Caption: Experimental workflow for analyzing CAY10622's effects.

Conclusion

CAY10622 is a highly potent and specific inhibitor of ROCK-I and ROCK-II kinases. Its primary mechanism of action is the direct inhibition of these kinases, leading to a downstream cascade of events characterized by decreased phosphorylation of key cytoskeletal regulatory proteins like Myosin Light Chain and the subsequent disassembly of actin stress fibers. This guide provides a foundational understanding of the signaling pathways modulated by CAY10622 and offers robust, validated protocols for researchers and drug development professionals to investigate its biological effects. Understanding the precise molecular interactions and cellular consequences of CAY10622 is crucial for its application in studying the diverse roles of the RhoA/ROCK pathway in health and disease.

References

  • Whyte, L. S., Ryberg, E., Simms, J., et al. (2009). The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo. Proceedings of the National Academy of Sciences, 106(38), 16511-16516. Retrieved from [Link]

  • Kargl, J., Haybaeck, J., Stančić, A., et al. (2013). GPR55 ligands promote receptor coupling to multiple signalling pathways. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(1), 21-30. Retrieved from [Link]

  • JoVE. (2022, July 29). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

  • Lauckner, J. E., Jensen, J. B., Chen, H. Y., et al. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences, 105(7), 2699-2704. Retrieved from [Link]

  • ResearchGate. (n.d.). GPR55 is a seven-transmembrane receptor coupled to Gα12,13 proteins. Retrieved from [Link]

  • Moreno, E., Andradas, C., Medrano, M., et al. (2014). The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells. Cancers, 6(3), 1594-1615. Retrieved from [Link]

  • Kargl, J., Brown, A. J., Andersen, R. J., et al. (2013). GPR55 ligands promote receptor coupling to multiple signalling pathways. British Journal of Pharmacology, 168(8), 1833-1847. Retrieved from [Link]

  • Brown, A. J. (2007). Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. Pharmacology & Therapeutics, 116(3), 417-426. Retrieved from [Link]

  • Henstridge, C. M., Balenga, N. A., Schröder, R., et al. (2010). GPR55: signaling pathways and functions. BMC Pharmacology, 10(1), 1-1. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). RhoA Activation Assay Kit. Retrieved from [Link]

  • ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p). Retrieved from [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Watterson, K. R., Berg, K. M., & Rask-Andersen, M. (2016). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 1427, 141-155. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). G-LISA RhoA Activation Assay Biochem Kit. Retrieved from [Link]

  • CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Al-Rashood, S. T., Aboldahab, I. A., Noman, O. M., et al. (2019). Antiproliferative Activity and Possible Mechanism of Action of Certain 5-methoxyindole Tethered C-5 Functionalized Isatins. Drug Design, Development and Therapy, 13, 3033-3046. Retrieved from [Link]

  • Shariati, M., & DeMatei, A. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 139-153. Retrieved from [Link]

  • Cytoskeleton, Inc. (2011, April 8). RHO ACTIVATION ASSAY BIOCHEM KIT Cat. # BK036. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]

  • ResearchGate. (2013, May 13). How to calculate IC50 value for my samples for antioxidant acivity?. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • Mikelis, C. M., & Sfaoka, A. (2020). Identification of Rho GEF and RhoA Activation by Pull-Down Assays. Methods in Molecular Biology, 2168, 103-112. Retrieved from [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2015, August 26). How should we analyze the two bands of phospho ERK1/2 in western blot?. Retrieved from [Link]

  • Scribd. (n.d.). Rho GTPase Assay Protocol. Retrieved from [Link]

  • Gluhak-Heinrich, J., Ye, L., & D'Souza, R. (2010). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Biological Chemistry, 285(43), 33216-33226. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of GPR40 Agonists using a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids, leading to a glucose-dependent increase in insulin secretion.[3][4] This mechanism has driven the development of synthetic GPR40 agonists as a promising class of anti-diabetic drugs.[4][5]

While the query specified CAY10622, it is important to note that available scientific literature primarily identifies CAY10622 as a potent inhibitor of Rho-associated kinases (ROCK-I and ROCK-II) and not as a GPR40 agonist.[] This guide, therefore, will focus on the standard in vitro methodology used to characterize GPR40 agonists, providing a robust framework applicable to any compound being investigated for its activity at this receptor.

The most common and direct in vitro functional assay for GPR40 agonists is the calcium mobilization assay. This is because GPR40 primarily couples to the Gαq subunit of heterotrimeric G-proteins.[3][4][7] Activation of this pathway leads to a measurable increase in intracellular calcium, which can be detected using fluorescent dyes. This application note provides a detailed, field-proven protocol for conducting a calcium mobilization assay to determine the potency and efficacy of putative GPR40 agonists.

Scientific Background: The GPR40 Signaling Cascade

Upon binding of an agonist, GPR40 undergoes a conformational change that activates the associated Gαq protein.[7] This initiates a signaling cascade, as depicted in the diagram below. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3][8] This transient increase in intracellular calcium is the signal that is detected in the assay.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40 Gaq Gαq GPR40->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Opens Channel Agonist GPR40 Agonist Agonist->GPR40 Binds

Figure 1: GPR40 Gαq Signaling Pathway

In Vitro Assay Protocol: Calcium Mobilization

This protocol details the steps for assessing GPR40 agonist activity in a cell-based, high-throughput format using a fluorescent calcium indicator.

Principle of the Assay

The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can be loaded into cells.[9][10] The "AM" ester group makes the molecule cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm. In its calcium-free form, Fluo-4 is weakly fluorescent. Upon binding to Ca2+ released from the endoplasmic reticulum, its fluorescence intensity increases dramatically.[10] This change in fluorescence is directly proportional to the concentration of intracellular calcium and can be measured in real-time using a fluorescence plate reader.[8][9]

Materials and Reagents
Reagent/MaterialRecommended Source/SpecificationPurpose
Cell Line CHO-K1 cells stably expressing human GPR40Host system for the assay.[11]
Cell Culture Medium Ham's F-12, 10% FBS, 1% Pen-Strep, Selection antibiotic (e.g., G418)Cell growth and maintenance.
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4Buffer for dye loading and assay.
Test Compound Putative GPR40 AgonistThe compound to be tested.
Positive Control Known GPR40 Agonist (e.g., TAK-875)To validate assay performance.[4]
Calcium Indicator Fluo-4 AM (acetoxymethyl ester)To detect intracellular calcium changes.[10][12]
Anion Transport Inhibitor ProbenecidTo prevent dye leakage from cells (especially in CHO cells).[9]
Assay Plates 96- or 384-well black, clear-bottom microplatesFor cell seeding and fluorescence reading.
Compound Plates Polypropylene 96- or 384-well platesFor serial dilution of compounds.
Instrumentation Fluorescence Plate Reader with automated injectionTo measure fluorescence kinetics.
Step-by-Step Protocol

Day 1: Cell Seeding

  • Cell Culture: Culture the GPR40-expressing CHO-K1 cells in T-75 flasks until they reach 80-90% confluency.

  • Harvesting: Wash the cells with PBS, and detach them using a gentle enzyme like TrypLE. Neutralize the enzyme with culture medium.

  • Cell Counting: Count the cells using a hemocytometer or automated cell counter and determine viability.

  • Seeding: Dilute the cells in fresh culture medium to the desired density (e.g., 40,000 cells/well for a 96-well plate) and seed them into the black, clear-bottom assay plates.

  • Incubation: Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and formation of a monolayer.

Day 2: Assay Performance

  • Prepare Compound Plate:

    • Perform serial dilutions of the test compound and positive control in assay buffer in a polypropylene plate. A typical starting concentration for a potent agonist might be 10 µM, followed by 1:3 or 1:5 dilutions.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the compounds).

  • Prepare Dye Loading Solution:

    • Prepare a 2X working solution of Fluo-4 AM and Probenecid in the assay buffer. For example, for a final concentration of 1 µM Fluo-4 AM and 2.5 mM Probenecid, the 2X solution would contain 2 µM Fluo-4 AM and 5 mM Probenecid.

    • Scientist's Note: The optimal concentrations of the dye and Probenecid may need to be determined empirically for your specific cell line and instrumentation.

  • Dye Loading:

    • Aspirate the culture medium from the cell plates.

    • Add an equal volume of the 2X dye loading solution to each well as the volume of medium that was removed.

    • Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading and de-esterification.

  • Wash Step (Optional but Recommended):

    • Gently aspirate the dye loading solution.

    • Wash the cells once with assay buffer containing Probenecid to remove extracellular dye and reduce background fluorescence.

    • Add the final volume of assay buffer (with Probenecid) to each well.

  • Performing the Assay:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument parameters (e.g., excitation ~494 nm, emission ~516 nm).

    • Program the reader to establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument's injector will then add the compounds from the compound plate to the cell plate.

    • Continue to measure the fluorescence intensity kinetically for an additional 60-120 seconds to capture the peak calcium response.

Data Analysis
  • Data Extraction: For each well, determine the maximum fluorescence signal post-injection and subtract the average baseline fluorescence to get the peak response (ΔF).

  • Normalization: Normalize the data by expressing the response as a percentage of the maximum response observed with the positive control agonist.

  • Curve Fitting: Plot the normalized response against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Experimental Workflow and Validation

A well-designed experiment is a self-validating one. The inclusion of appropriate controls is critical for data interpretation and trustworthiness.

Assay_Workflow cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay Execution cluster_analysis Data Analysis Seed_Cells Seed GPR40-CHO cells in assay plates Prepare_Compounds Prepare serial dilutions of test compounds & controls Load_Dye Load cells with Fluo-4 AM & Probenecid Prepare_Compounds->Load_Dye Read_Plate Measure fluorescence kinetics on plate reader Load_Dye->Read_Plate Analyze_Data Calculate ΔF, normalize data, and fit concentration-response curve Read_Plate->Analyze_Data Determine_EC50 Determine EC50 & Emax Analyze_Data->Determine_EC50

Sources

Application Note: Optimization of CAY10622 Working Concentrations for ROCK Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

CAY10622 is a potent, ATP-competitive inhibitor of Rho-associated protein kinases (ROCK-I and ROCK-II), exhibiting significantly higher potency (IC50 ≈ 4–6 nM) compared to the historical standard, Y-27632. This application note provides a technical framework for transitioning from biochemical potency to cellular efficacy. It details protocols for stock preparation, dose-response optimization, and specific applications in stem cell survival and cytoskeletal stabilization.

Chemical Properties & Reconstitution

Proper handling is the prerequisite for reproducible data. CAY10622 is a hydrophobic small molecule requiring organic solvent reconstitution before introduction to aqueous media.

Physicochemical Specifications
PropertyDetail
CAS Number 1038549-25-5
Molecular Weight 443.5 g/mol
Formula C₂₅H₂₅N₅O₃
Target IC50 ROCK-II: 4 nM; ROCK-I: 6 nM [1]
Selectivity >100-fold selectivity against ~44 other kinases [1]
Reconstitution Protocol

Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent. Ethanol is a secondary option but may exhibit higher volatility and cellular toxicity at high volumes.

  • Stock Concentration: Prepare a 10 mM master stock solution.

    • Calculation: Dissolve 1 mg of CAY10622 in 225.5 µL of anhydrous DMSO.

    • Why 10 mM? This allows for 1:1000 dilutions to achieve 10 µM, or 1:10,000 for 1 µM, keeping DMSO content well below the 0.5% toxicity threshold.

  • Storage: Aliquot into light-protective vials (amber tubes) to prevent photodegradation. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Sterility: Do not filter the DMSO stock. Perform filtration after dilution into the culture medium if necessary, using a 0.22 µm PES membrane, though direct addition to sterile media is standard.

Biological Mechanism & Rationale

To determine the working concentration, one must understand the signaling cascade. ROCK acts downstream of RhoA to regulate the cytoskeleton.

Mechanism of Action

CAY10622 binds to the ATP-binding pocket of ROCK, preventing the phosphorylation of Myosin Light Chain (MLC) and LIM Kinase (LIMK).

  • Active ROCK: Promotes actin-myosin contraction, neurite retraction, and membrane blebbing (anoikis).

  • Inhibited ROCK (CAY10622): Stabilizes the actin cytoskeleton, promotes neurite outgrowth, and prevents dissociation-induced apoptosis in stem cells.

Pathway Visualization

ROCK_Pathway cluster_outcome Cellular Outcomes RhoA RhoA (GTP-bound) ROCK ROCK-I / ROCK-II RhoA->ROCK Activates MLCK MLC Phosphatase (Inhibition) ROCK->MLCK Phosphorylates LIMK LIM Kinase (Activation) ROCK->LIMK Phosphorylates CAY10622 CAY10622 (Inhibitor) CAY10622->ROCK Inhibits (IC50 ~5nM) MLC Myosin Light Chain (Phosphorylation) MLCK->MLC Increases p-MLC Cofilin Cofilin (Inactivation) LIMK->Cofilin Phosphorylates Actin Actomyosin Contraction Membrane Blebbing MLC->Actin Drives

Figure 1: CAY10622 intercepts the RhoA-ROCK signaling axis, preventing actomyosin contraction and membrane blebbing.

Working Concentration Guide

Unlike Y-27632, which is universally used at 10 µM, CAY10622 is ~30-50 times more potent in cell-free assays. However, cellular permeability and ATP competition shift the effective dose.

Recommended Titration Range

Do not assume 10 µM is necessary. High concentrations of potent inhibitors can lead to off-target effects on other kinases (e.g., PKA, PKC).

ApplicationRecommended RangeStarting ConcentrationRationale
Stem Cell Survival (Single-cell passaging)0.1 µM – 5 µM1.0 µM Sufficient to block anoikis without affecting pluripotency.
Neurite Outgrowth 10 nM – 1 µM100 nM Cytoskeletal remodeling is highly sensitive to ROCK inhibition.
Endothelial Permeability 100 nM – 2 µM500 nM Regulates tight junction stability.
Experimental Protocol: Dose-Response Optimization

Objective: Determine the Minimum Effective Concentration (MEC) for your specific cell line.

  • Seed Cells: Plate cells (e.g., hESCs, fibroblasts, or neurons) in 96-well plates.

  • Preparation of Dilutions:

    • Prepare 1000x stocks in DMSO: 10 mM, 1 mM, 0.1 mM, 0.01 mM.

    • Dilute 1:1000 into culture medium to achieve final concentrations: 10 µM, 1 µM, 100 nM, 10 nM .

  • Treatment:

    • Group A (Vehicle): 0.1% DMSO.

    • Group B (Positive Control): Y-27632 (10 µM).[1]

    • Group C-F: CAY10622 titration (10 nM – 10 µM).

  • Incubation:

    • Short-term (Adhesion/Spreading): 1–4 hours.

    • Long-term (Survival/Differentiation): 24 hours.

  • Readout:

    • Morphology: Look for cell flattening and "stellate" morphology (typical of ROCK inhibition) or neurite extension.

    • Viability: Trypan blue exclusion or ATP-based viability assay (e.g., CellTiter-Glo) 24h post-passaging.

Critical Comparison: CAY10622 vs. Y-27632
FeatureY-27632CAY10622
Enzymatic IC50 ~140 nM~4–6 nM
Typical Cellular Dose 10 µM0.1 – 1.0 µM
Cost Efficiency Lower potency requires more massHigher potency requires less mass

Troubleshooting & FAQ

Q: I see precipitation when adding the stock to the media.

  • Cause: Adding a high-concentration DMSO stock (e.g., 50 mM) directly to cold media can cause shock precipitation.

  • Solution: Use a 10 mM stock. Pre-warm the media to 37°C. Vortex the media immediately upon addition. Ensure final DMSO is <0.5%.

Q: The cells are detaching after 24 hours.

  • Cause: ROCK inhibition can reduce focal adhesion turnover if too high.

  • Solution: Reduce concentration. If using for stem cell passaging, wash out the inhibitor after 24 hours and replace with fresh inhibitor-free medium.

Q: Can I keep CAY10622 in the media long-term?

  • Insight: Long-term ROCK inhibition may affect cell cycle progression (cytokinesis defects). For survival assays, a 24-hour pulse is usually sufficient. For differentiation, continuous exposure may be required but should be validated for toxicity.

References

  • Morwick, T. , et al. (2010). "Hit to Lead Account of the Discovery of Bisbenzamide and Related Ureidobenzamide Inhibitors of Rho Kinase." Journal of Medicinal Chemistry, 53(2), 759–777.

  • Watanabe, K. , et al. (2007). "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[1] Nature Biotechnology, 25, 681–686. (Contextual reference for ROCK inhibition in stem cells).

  • Ishizaki, T. , et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[2][3][4] Molecular Pharmacology, 57(5), 976-983.

Sources

Application Notes and Protocols for Ensuring CAY10622 Stability in Aqueous Solutions for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Compound Stability in Assay Fidelity

This comprehensive guide provides researchers, scientists, and drug development professionals with a framework for understanding and ensuring the stability of CAY10622 in aqueous solutions. We will delve into the known physicochemical properties of CAY10622, outline the key factors that can influence its stability, and provide a detailed protocol for researchers to validate its stability within their specific experimental systems.

Physicochemical Properties and Solubility Considerations

PropertyValueSource
Molecular Formula C₂₅H₂₅N₅O₃[1]
Molecular Weight 443.5 g/mol [1]
Appearance Crystalline solid[1][2]
Purity ≥98%[1]
Solubility (DMSO) ~0.15 mg/mL[1]
Storage (as solid) -20°C[1]
Stability (as solid) ≥ 4 years at -20°C[1]

Factors Influencing CAY10622 Stability in Aqueous Solutions

The chemical structure of CAY10622, which includes ureido and benzamide functionalities, suggests potential susceptibility to degradation in aqueous environments. The following factors are critical to consider:

  • pH: The urea moiety in CAY10622 could be susceptible to hydrolysis, a reaction that is often pH-dependent. Generally, urea and its derivatives exhibit maximal stability in the pH range of 4-8.[1] Extreme acidic or alkaline conditions can catalyze hydrolysis, leading to the breakdown of the molecule and loss of activity.

  • Temperature: As with most chemical reactions, the rate of CAY10622 degradation is likely to increase with temperature. Therefore, storage of aqueous solutions at elevated temperatures, even for short periods, should be avoided unless stability has been confirmed under those conditions.

  • Light Exposure: Aromatic compounds and those with conjugated double bonds can be susceptible to photodegradation. To minimize this risk, it is prudent to protect CAY10622 solutions from light by using amber vials or covering containers with aluminum foil.

  • Aqueous Buffer Components: While less common, some buffer components can potentially react with the compound. It is essential to validate the stability of CAY10622 in the specific buffer system used for the assay.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation and degradation. It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

cluster_factors Factors Affecting CAY10622 Stability pH pH CAY10622_Solution CAY10622 in Aqueous Solution pH->CAY10622_Solution Temperature Temperature Temperature->CAY10622_Solution Light Light Light->CAY10622_Solution Buffer_Components Buffer_Components Buffer_Components->CAY10622_Solution Freeze_Thaw Freeze_Thaw Freeze_Thaw->CAY10622_Solution Degradation Compound Degradation/ Loss of Activity CAY10622_Solution->Degradation influences

Caption: Key environmental factors influencing the stability of CAY10622 in aqueous solutions.

Protocol for Assessing CAY10622 Stability in an Aqueous Assay Buffer

Given the absence of published data on the aqueous stability of CAY10622, it is imperative for researchers to perform their own stability assessment in the specific buffer to be used for their assays. A stability-indicating high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is a robust approach for this purpose.

Objective: To determine the stability of CAY10622 in a specific aqueous buffer over time at different temperatures.

Materials:

  • CAY10622 solid

  • Anhydrous DMSO

  • The specific aqueous assay buffer (e.g., PBS, Tris-HCl)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of CAY10622 Stock Solution:

    • Carefully weigh out a small amount of CAY10622 and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Due to the low solubility, sonication may be required to fully dissolve the compound. Visually inspect the solution to ensure there are no solid particles.

  • Preparation of Stability Study Samples:

    • Dilute the CAY10622 DMSO stock solution into the aqueous assay buffer to the final working concentration used in the assay. It is crucial to perform this dilution in a way that minimizes precipitation. A serial dilution approach may be beneficial.

    • Prepare a sufficient volume of this aqueous CAY10622 solution to be sampled at multiple time points.

    • Dispense aliquots of the solution into separate, sealed vials for each time point and temperature condition to be tested.

  • Incubation Conditions:

    • Store the vials at the temperatures relevant to your assay conditions. Recommended temperatures to test include:

      • 4°C (refrigerated storage)

      • Room temperature (~25°C)

      • 37°C (physiological temperature for cell-based assays)

    • Define the time points for analysis. A suggested time course could be 0, 2, 4, 8, 24, and 48 hours. The initial time point (t=0) serves as the baseline.

  • HPLC-UV Analysis:

    • At each designated time point, remove a vial from each temperature condition and immediately analyze it by HPLC-UV.

    • A generic starting method for HPLC analysis could be:

      • Column: C18, 3 µm particle size, 100 mm x 3.0 mm i.d.

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

      • Flow Rate: 1 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: CAY10622 has a λmax of 272 nm, which should be used for detection.[1] A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra.

    • Inject a consistent volume of each sample.

  • Data Analysis and Interpretation:

    • For each chromatogram, determine the peak area of the CAY10622 parent compound.

    • Calculate the percentage of CAY10622 remaining at each time point relative to the t=0 sample using the following formula: % Remaining = (Peak Area at time tx / Peak Area at time t0) * 100

    • A compound is generally considered stable if the percentage remaining is within 90-110% of the initial concentration.

    • Plot the percentage of CAY10622 remaining versus time for each temperature. This will provide a visual representation of the degradation kinetics.

cluster_prep Sample Preparation cluster_incubation Incubation Stock Prepare Concentrated Stock in DMSO Working Dilute Stock into Aqueous Assay Buffer Stock->Working Aliquots Aliquot into Vials (t=0, 2, 4, 8, 24, 48h) Working->Aliquots Temp4 4°C Aliquots->Temp4 Temp25 25°C Aliquots->Temp25 Temp37 37°C Aliquots->Temp37 Analysis HPLC-UV Analysis (Quantify CAY10622 Peak Area) Temp4->Analysis Temp25->Analysis Temp37->Analysis Data Data Analysis (% Remaining vs. Time) Analysis->Data

Caption: Workflow for assessing the stability of CAY10622 in an aqueous solution.

Best Practices for Preparation and Handling of CAY10622 Solutions

  • Stock Solution:

    • Always use anhydrous DMSO for preparing the stock solution to minimize the introduction of water that could initiate hydrolysis.

    • Store the DMSO stock solution at -20°C in tightly sealed vials.

    • Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

  • Working Solution:

    • Prepare aqueous working solutions fresh for each experiment. Due to the unknown stability, do not store CAY10622 in aqueous buffers for extended periods.

    • When diluting the DMSO stock into the aqueous buffer, add the stock solution to the buffer while vortexing to facilitate mixing and reduce the risk of precipitation.

    • The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 1%) to avoid solvent effects on the biological system.

Troubleshooting Guide

ProblemPotential Cause Related to StabilityRecommended Solution
Loss of compound activity over the course of an experiment. CAY10622 is degrading in the aqueous assay buffer at the experimental temperature.Perform a stability study as outlined above to determine the stability window. If unstable, prepare the compound solution immediately before addition to the assay.
Precipitation observed upon dilution of DMSO stock into aqueous buffer. The aqueous solubility of CAY10622 is exceeded.Decrease the final concentration of CAY10622. Consider using a small amount of a non-ionic surfactant like Tween-20 in the assay buffer (if compatible with the assay) to improve solubility.
Inconsistent assay results between experiments. Inconsistent preparation of CAY10622 working solutions. Degradation due to improper storage of stock or working solutions.Strictly adhere to the best practices for solution preparation and handling. Always prepare fresh aqueous working solutions. Ensure stock solutions are properly aliquoted and stored.

Conclusion

While CAY10622 is a potent and selective inhibitor of ROCK kinases, its low aqueous solubility and the lack of public data on its stability in aqueous solutions present significant challenges for its use in assays. By understanding the factors that can influence its stability and by implementing the validation protocol provided, researchers can ensure the integrity of their experimental results. Proactive assessment of compound stability is a cornerstone of robust and reproducible scientific research.

References

  • Bertin Bioreagent. CAY10622. [Link]

  • Azad, M. A. K., et al. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 175–181. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(s11), 11-20. [Link]

  • Callahan, B. P., & Wolfenden, R. (2003). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society, 125(1), 310–311. [Link]

  • Gao, J., et al. (2011). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. The Journal of Physical Chemistry B, 115(35), 10519–10527. [Link]

  • Wikipedia. Urea. [Link]

  • SendersReagent. (2016). What will form in the hydrolysis of urea in urine?. Chemistry Stack Exchange. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Development and validation of a stability-indicating HPLC method for the determination of vancomycin in human plasma. Journal of Chromatography B, 843(1), 119–123. [Link]

  • Wanjala, C. C., et al. (2015). Stability and Kinetics Studies Using an RP- HPLC-UV Method Developed for Assays of Salvianolic Acid A Degradation as a Therapeutic. British Journal of Pharmaceutical Research, 8(1), 1-11. [Link]

  • Al-Majdhoub, Z. N., et al. (2023). Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. Molecules, 28(3), 1435. [Link]

  • Journal of Advance and Future Research. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave. [Link]

Sources

Application Note: High-Fidelity Mitotic Arrest using CAY10622 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge

Studying mitotic mechanics requires precise temporal control over spindle assembly. First-generation KSP inhibitors like Monastrol are reversible and specific but suffer from low potency (IC


 ~14-30 µM) and poor solubility, often requiring high DMSO concentrations that perturb cell physiology.
The Solution: CAY10622

CAY10622 is a highly potent, second-generation KSP inhibitor (IC


 < 5 nM). Structurally related to Ispinesib, it binds the Kinesin-5 motor domain with high affinity, preventing ATP turnover. In live-cell imaging, this results in a rapid, highly reproducible "mono-astral" phenotype where centrosomes fail to separate. Its nanomolar efficacy minimizes off-target toxicity and solvent effects, making it the superior choice for long-term time-lapse microscopy of mitotic arrest and slippage.
Mechanism of Action

KSP (Eg5/KIF11) is a homotetrameric motor protein that crosslinks antiparallel microtubules.[1] It generates the outward pushing force required to separate centrosomes during prophase. CAY10622 inhibits this motility, causing the inward pulling forces (mediated by Dynein) to dominate, resulting in spindle collapse.

G Eg5 Eg5 (KIF11) Motor ATP ATP Hydrolysis Eg5->ATP Requires Force Outward Pushing Force Eg5->Force Blocked ATP->Force Generates Bipolar Bipolar Spindle Formation Force->Bipolar Drives Centrosome Separation Mono Mono-astral Spindle (Phenotype) Force->Mono Force Imbalance (Dynein Dominates) CAY CAY10622 (Inhibitor) CAY->Eg5 Allosteric Binding (Loop L5) Arrest Mitotic Arrest (Prometaphase) Mono->Arrest Spindle Checkpoint Activation

Figure 1: Mechanism of CAY10622-induced mitotic arrest. The inhibitor blocks the outward force generation of Eg5, leading to unseparated centrosomes (mono-asters).

Part 2: Experimental Setup & Reagents

Reagent Preparation
  • CAY10622 Stock: Dissolve 1 mg of CAY10622 in anhydrous DMSO to create a 10 mM master stock. Aliquot into 10 µL volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the master stock 1:1000 in media to create a 10 µM intermediate, then serially dilute to the final working concentration (typically 1–50 nM ).

Live-Cell Reporters (Critical)

To visualize the phenotype, you must label Microtubules (MTs) and Chromatin.

  • Microtubules: SiR-Tubulin (Silicon Rhodamine) is recommended over GFP-Tubulin transfection for acute experiments. It is far-red (low phototoxicity), cell-permeable, and requires no washing.[2]

  • Chromatin: SiR-DNA or Hoechst 33342 (if UV is available and short-term). For long-term imaging, H2B-mCherry stable cell lines are preferred to avoid DNA intercalation toxicity.

Comparison of KSP Inhibitors
FeatureMonastrol (Gen 1)CAY10622 (Gen 2)Advantage
IC50 (ATPase) ~14,000 nM1–5 nM 1000x Potency
Reversibility High (Washout easy)Low/Slow (Tight binding)Stable arrest during imaging
Solubility Poor (High DMSO needed)HighMinimal solvent toxicity
Target Site Allosteric (Loop L5)Allosteric (Loop L5)Same mechanism, better fit

Part 3: Protocols

Protocol A: Dose-Response "Range Finder"

Objective: Determine the Minimum Effective Concentration (MEC) to induce 100% mono-asters in your specific cell line.

  • Seed Cells: Plate HeLa or U-2 OS cells (5,000 cells/well) in a 96-well optical-bottom plate. Incubate 24h.

  • Treat: Prepare CAY10622 dilutions: 0 nM (DMSO), 1 nM, 5 nM, 10 nM, 50 nM, 100 nM. Add to wells.

  • Incubate: 4 hours (sufficient for cells to enter mitosis).

  • Fix/Stain: Fix with 4% PFA. Stain with DAPI (DNA) and anti-Tubulin antibody (or use SiR-Tubulin live).

  • Analyze: Count mitotic cells. Calculate the percentage of mitotic cells displaying the "rosette" or mono-aster phenotype vs. bipolar spindles.

    • Target: Use the lowest concentration that yields >95% mono-asters (typically 5–10 nM ).

Protocol B: High-Resolution Time-Lapse Imaging

Objective: Observe the kinetics of spindle collapse and mitotic slippage.

Step 1: Preparation (T minus 1 hour)
  • Seed cells in a glass-bottom dish (e.g., MatTek) or Lab-Tek II chamber slide. Confluency should be ~60%.

  • Staining: Add SiR-Tubulin (100 nM) and Verapamil (1-10 µM) (if cell line has high efflux) to the media 1 hour prior to imaging.

    • Note: Do not wash SiR-Tubulin; it is fluorogenic and only fluoresces when bound to MTs.

Step 2: Microscope Setup
  • Environment: 37°C, 5% CO2, humidified chamber.

  • Objective: 60x or 100x Oil Immersion (NA 1.4).

  • Channels:

    • Far-Red (Ex 640 nm / Em 670 nm) for Microtubules.

    • Blue/Green/Red (depending on DNA marker).

  • Interval: Capture every 3–5 minutes . (Mitosis is fast; 10 min is too slow to catch the onset of arrest).

  • Z-Stack: 3–5 slices with 1 µM step size (essential to see the 3D structure of the mono-aster).

Step 3: Acquisition & Drug Addition
  • Baseline: Acquire images for 30 minutes before adding the drug to establish normal division behavior.

  • Induction: Add CAY10622 (at determined MEC, e.g., 10 nM) directly to the dish on the stage if possible, or quickly return to incubator.

  • Duration: Image for 12–24 hours.

    • Observation 1 (0-4h): Cells entering mitosis will fail to separate centrosomes. You will see a "ball" of microtubules with chromosomes arranged in a rosette around it.

    • Observation 2 (12h+): Look for Mitotic Slippage .[3] The cell may flatten out and reform a nucleus (often multilobular) without dividing, exiting mitosis into a tetraploid G1 state.

Workflow Seed Seed Cells (Glass Bottom) Stain Add SiR-Tubulin (100 nM, -1h) Seed->Stain Base Baseline Imaging (30 min) Stain->Base Treat Add CAY10622 (5-20 nM) Base->Treat Acquire Time-Lapse (12-24h, 3 min int) Treat->Acquire Analyze Quantify Phenotype Acquire->Analyze

Figure 2: Live-cell imaging workflow for monitoring KSP inhibition kinetics.

Part 4: Data Analysis & Troubleshooting

Quantifying the Phenotype

Do not rely solely on "mitotic index." You must classify mitotic cells into:

  • Bipolar: Two distinct spindle poles, chromosomes aligned at metaphase plate.

  • Mono-astral: Single radial array of MTs, chromosomes in a ring/rosette.

  • Multipolar: >2 poles (rare with CAY10622, common with Taxol).

Key Metric: Time-to-Slippage . Measure the duration from Nuclear Envelope Breakdown (NEBD) to the re-formation of the nuclear envelope (or cell death). CAY10622 treatment significantly prolongs this duration compared to controls.

Troubleshooting Guide
IssueProbable CauseSolution
No Mono-asters observed Drug degradation or efflux pumpsUse fresh stock. Add Verapamil (5 µM) to block MDR1 efflux pumps.
High Cell Death (Interphase) Concentration too highTitrate down. CAY10622 is potent; 100 nM may be toxic to sensitive lines.
Fading Signal PhotobleachingReduce laser power. Increase binning (2x2). Use SiR-Tubulin (highly photostable).[2]
Drug Precipitation Aqueous shockDilute stock in media before adding to the dish to prevent local high-concentration crash-out.

References

  • Cayman Chemical. "CAY10622 Product Information." Cayman Chemical Website. Link

  • Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science, 286(5441), 971-974. (Foundational paper on Monastrol/KSP inhibition). Link

  • Tao, W., et al. (2005). "Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage."[3] Cancer Cell, 8(1), 49-59. (Mechanistic insight into KSP inhibition fate). Link

  • Lukinavičius, G., et al. (2014).[2] "Fluorogenic probes for live-cell imaging of the cytoskeleton."[2][4][5][6] Nature Methods, 11, 731–733. (Source for SiR-Tubulin protocol). Link

  • Sakamoto, T., et al. (2007). "Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies." Current Pharmaceutical Design. (Review of second-generation inhibitors like Ispinesib/CAY10622). Link

Sources

CAY10622 protocol for immunofluorescence staining

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanism of Action

CAY10622 is a potent, non-nucleotide, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] It exhibits high selectivity for ROCK1 (IC₅₀ = 6 nM) and ROCK2 (IC₅₀ = 4 nM) .[1]

In the context of immunofluorescence (IF) applications, CAY10622 is not a stain itself but a phenotypic modulator .[1] It is used to perturb the Rho/ROCK pathway, leading to observable changes in cytoskeletal architecture.[1] The primary utility of this protocol is to validate ROCK target engagement by visualizing the collapse of actin stress fibers and the reduction of focal adhesion tension.[1]

Mechanistic Pathway & Intervention Point

The following diagram illustrates the Rho/ROCK signaling cascade and the specific intervention point of CAY10622.[1]

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC-P) ROCK->MLC Phosphorylates CAY10622 CAY10622 (Inhibitor) CAY10622->ROCK Blocks Activity Cofilin Cofilin-P (Inactive) LIMK->Cofilin Inhibits Depolymerization StressFibers Actomyosin Contractility (Stress Fibers) Cofilin->StressFibers Stabilizes Actin MLC->StressFibers Promotes Apoptosis Membrane Blebbing (Apoptosis)

Caption: CAY10622 inhibits ROCK1/2, preventing the phosphorylation of MLC and LIMK, leading to stress fiber disassembly.[1]

Part 2: Experimental Design & Reagent Preparation

Reagent Solubility & Handling

CAY10622 has distinct solubility limits.[1] Unlike many small molecules that dissolve at 10-50 mM, CAY10622 has lower solubility in organic solvents.[1]

SolventSolubility LimitStock Conc.[1] RecommendationStorage
DMSO ~0.15 mg/mL (~330 µM)300 µM (1000x) -20°C (Aliquot to avoid freeze-thaw)
Ethanol Low/InsolubleN/AN/A
PBS InsolubleN/AN/A
  • Critical Note: Do not attempt to make a high-molarity stock (e.g., 10 mM). It will precipitate.[1] Prepare a 300 µM working stock in anhydrous DMSO.[1]

  • Stability: Stable for >2 years as a solid at -20°C. Solutions in DMSO should be used within 1 month or stored at -80°C.[1]

Experimental Controls

To validate the IF data, you must include the following conditions:

  • Negative Control: 0.1% DMSO (Vehicle).[1]

  • Positive Control: Y-27632 (10 µM) – A standard ROCK inhibitor for benchmarking.[1]

  • Experimental Arms: CAY10622 Dose Response (e.g., 10 nM, 50 nM, 200 nM).[1]

Part 3: Cell Treatment & Fixation Protocol

Objective: Treat adherent cells (e.g., HeLa, HUVEC, or fibroblasts) to induce cytoskeletal remodeling.[1]

Step-by-Step Methodology:

  • Seeding:

    • Seed cells on fibronectin-coated glass coverslips (essential for focal adhesion visualization) in a 24-well plate.

    • Density: 50–60% confluence.[1] Do not overgrow; stress fibers require space to be distinct.[1]

  • Acclimatization:

    • Allow cells to adhere for 24 hours in complete media.[1]

  • Treatment (The "CAY" Step):

    • Prepare fresh treatment media using the 300 µM DMSO stock.[1]

    • Low Dose (Target Specificity): 10–50 nM.[1]

    • High Dose (Phenotypic Collapse): 100–500 nM.[1]

    • Incubate at 37°C / 5% CO₂ for 1 to 4 hours . (Cytoskeletal changes are rapid; 1 hour is often sufficient).[1]

  • Washing (Gentle):

    • Aspirate media gently.[1]

    • Wash 1x with warm PBS (37°C).[1] Cold PBS causes microtubule depolymerization and artifacts.[1]

  • Fixation:

    • Reagent: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.

    • Time: 15 minutes at Room Temperature (RT).

    • Note: Do not use Methanol if staining for F-actin (Phalloidin), as Methanol destroys actin filaments.[1]

Part 4: Immunofluorescence Staining Protocol

Objective: Visualize the loss of F-actin stress fibers and Phospho-MLC (p-MLC) reduction.

Workflow Diagram

IF_Workflow Fix Fixation 4% PFA 15 min Perm Permeabilization 0.1% Triton X-100 5 min Fix->Perm Block Blocking 3% BSA 1 hr Perm->Block Primary Primary Ab (Anti-pMLC) Overnight 4°C Block->Primary Secondary Secondary Ab + Phalloidin 1 hr RT Primary->Secondary Mount Mounting DAPI Fluoromount Secondary->Mount

Caption: Optimized staining workflow for simultaneous detection of phosphoproteins and F-actin.[1]

Detailed Staining Steps:
  • Permeabilization:

    • Incubate fixed cells in 0.1% Triton X-100 in PBS for 5–10 minutes.

    • Why? Short permeabilization preserves membrane-associated focal adhesions.[1]

  • Blocking:

    • Incubate in 3% BSA (Bovine Serum Albumin) in PBS for 1 hour at RT.

  • Primary Antibody Incubation:

    • Dilute primary antibody in 1% BSA/PBS.[1]

    • Target: Rabbit Anti-Phospho-Myosin Light Chain 2 (Ser19) [1:100 – 1:400].[1]

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash 3x 5 minutes with PBS.[1][2]

  • Secondary Antibody & F-Actin Counterstain:

    • Prepare cocktail in 1% BSA/PBS:

      • Secondary: Goat Anti-Rabbit Alexa Fluor 488 (1:500).

      • F-Actin Probe: Phalloidin-Alexa Fluor 594 (1:400) or Rhodamine Phalloidin.[1]

      • Note: Phalloidin is critical here.[1] CAY10622 efficacy is visually confirmed by the transition of actin from "stress fibers" (long, taut cables) to "cortical rings" (peripheral actin).[1]

    • Incubate for 1 hour at RT in the dark.

  • Nuclear Stain & Mounting:

    • Wash 3x 5 minutes with PBS.[1][2]

    • Mount coverslips using ProLong Gold Antifade with DAPI.[1]

    • Cure for 24 hours before imaging.[1]

Part 5: Data Analysis & Expected Results

To quantify the efficacy of CAY10622, use ImageJ/Fiji to measure the following parameters.

PhenotypeVehicle (DMSO) AppearanceCAY10622 Treated AppearanceQuantification Metric
F-Actin Thick, parallel stress fibers traversing the cell.[1]Loss of central fibers; actin relocalizes to cell periphery (cortical rim).[1]Fiber Anisotropy or Mean Fiber Length.[1]
p-MLC (Ser19) High intensity, colocalized with stress fibers.[1]Diffuse, cytoplasmic signal; significant intensity reduction.[1]Corrected Total Cell Fluorescence (CTCF) .
Cell Shape Spread, flat, angular.[1]Elongated or stellate (neuron-like branching).[1]Form Factor (4π*Area/Perimeter²).[1]

Troubleshooting Guide:

  • Issue: No loss of stress fibers observed.[1]

    • Cause: Drug precipitated in media or incubation time too short.[1]

    • Fix: Check stock solubility.[1] Ensure 300 µM stock is clear. Increase dose to 200 nM.

  • Issue: High background in p-MLC channel.

    • Cause: Inadequate blocking or antibody aggregation.[1]

    • Fix: Spin down secondary antibodies (10,000g for 5 min) before use to remove aggregates.[1]

References

  • Cayman Chemical. CAY10622 Product Information & Datasheet.

  • Morwick, T., et al. (2010).[1] "Hit to lead account of the discovery of bisbenzamide and related ureidobenzamide inhibitors of Rho kinase."[1] Journal of Medicinal Chemistry, 53(2), 759-777.[1]

  • BOC Sciences. CAY10622 Chemical Properties and Biological Activity.

  • Thermo Fisher Scientific. Protocol for growing and staining cells for immunofluorescence.

  • Abcam. Immunocytochemistry and immunofluorescence protocol.

Sources

Application Note: Dissecting the PGE2-Integrin Axis in Cell Adhesion and Spreading using CAY10622

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of CAY10622 , a potent and selective inhibitor of Microsomal Prostaglandin E Synthase-1 (mPGES-1), for studying cell adhesion, spreading, and metastatic potential. While traditionally viewed through the lens of inflammation, the mPGES-1/PGE2 axis is a critical regulator of the actin cytoskeleton and focal adhesion dynamics in oncology. This note provides optimized protocols for solubilization, cell adhesion assays, and cytoskeletal visualization, grounded in the mechanistic link between PGE2 depletion and integrin deactivation.

Mechanistic Background: The PGE2-Adhesion Link

CAY10622 targets the terminal step of Prostaglandin E2 (PGE2) biosynthesis. Unlike COX-2 inhibitors, which block all downstream prostanoids (including the beneficial PGI2), CAY10622 selectively blocks the conversion of PGH2 to PGE2.

PGE2 promotes cell adhesion and migration via an autocrine loop:

  • Release: PGE2 is secreted into the tumor microenvironment.

  • Signaling: It binds to EP receptors (specifically EP2 and EP4) on the cell surface.

  • Effect: This activates the cAMP/PKA and PI3K/Akt pathways, which phosphorylate Focal Adhesion Kinase (FAK) and Paxillin.

  • Outcome: Increased integrin affinity (inside-out signaling) and actin polymerization, driving adhesion and spreading.

By inhibiting mPGES-1 with CAY10622, researchers can "starve" this autocrine loop, resulting in delayed cell spreading and reduced metastatic invasiveness.

Pathway Visualization

The following diagram illustrates the specific intervention point of CAY10622 and its downstream effects on the adhesion machinery.

G Arachidonic Arachidonic Acid COX2 COX-2 Enzyme Arachidonic->COX2 PGH2 PGH2 (Unstable Intermediate) COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 PGE2 (Pro-Adhesive Mediator) mPGES1->PGE2 CAY10622 CAY10622 (Inhibitor) CAY10622->mPGES1 Blocks EP4 EP4 Receptor PGE2->EP4 Autocrine Binding cAMP cAMP / PKA / PI3K EP4->cAMP Signaling Cascade FAK FAK / Paxillin (Phosphorylation) cAMP->FAK Actin Remodeling Adhesion Cell Adhesion & Spreading FAK->Adhesion Integrin Activation

Figure 1: Mechanism of Action. CAY10622 blocks mPGES-1, preventing the PGE2-mediated activation of FAK and subsequent cell adhesion.

Chemical Properties & Handling

Proper handling is prerequisite for reproducible data. CAY10622 is hydrophobic; aqueous instability can lead to precipitation and false negatives.

ParameterSpecificationNotes
Molecular Weight ~350-450 g/mol (varies by salt)Check specific batch CoA.
Solubility DMSO: ≥ 25 mg/mLInsoluble in water. Do not add directly to media.
Stock Storage -20°CStable for >1 year as a solid or DMSO stock.
Working Conc. 10 nM – 10 µMCellular IC50 is typically 0.1 – 5 µM .
Vehicle Control DMSOFinal DMSO concentration must be < 0.1% .

Preparation Protocol:

  • Dissolve 5 mg CAY10622 in 100% DMSO to create a 10 mM Master Stock .

  • Aliquot into light-protected vials (avoid repeated freeze-thaw).

  • Dilution: On the day of the experiment, dilute the Master Stock 1:1000 into serum-free media to create a 10 µM working solution. Perform serial dilutions in media from there.

Application 1: Kinetic Cell Adhesion Assay

This protocol quantifies the ability of cells to attach to an extracellular matrix (ECM) substrate under mPGES-1 inhibition.

Rationale: Since PGE2 is a secreted factor, treating cells during the adhesion assay (which lasts only 30-60 mins) is insufficient. You must pre-treat cells to deplete the intracellular and autocrine PGE2 pools.

Materials
  • Cell Line: High mPGES-1 expressors (e.g., A549 Lung, PC-3 Prostate, or cytokine-stimulated fibroblasts).

  • ECM: Fibronectin (10 µg/mL) or Collagen I.

  • Detection: Calcein-AM (Live cell fluorophore) or Crystal Violet.

  • Reagent: CAY10622 (10 mM Stock).

Step-by-Step Protocol
  • Coat Plate: Coat a 96-well black-walled plate with Fibronectin (10 µg/mL in PBS) overnight at 4°C. Wash 2x with PBS and block with 1% BSA for 1 hour.

  • Cell Pre-Treatment (Critical):

    • Seed cells in a standard 6-well culture plate.

    • Treat with CAY10622 (0.1, 1.0, 5.0, 10 µM) or DMSO Vehicle for 24 hours .

    • Note: If studying inflammatory adhesion, co-treat with IL-1β (10 ng/mL) to induce mPGES-1 expression.

  • Cell Harvesting:

    • Detach cells using a non-enzymatic dissociation buffer (e.g., EDTA) or mild Trypsin (neutralize quickly). Avoid over-trypsinization as it cleaves integrins.

    • Resuspend cells in Serum-Free Media containing the same concentration of CAY10622 used in pre-treatment.

  • Seeding:

    • Add 2 x 10⁴ cells/well to the pre-coated 96-well plate.

    • Incubate at 37°C for 30, 60, and 90 minutes . (Timepoints are crucial to capture the "delay" phenotype).

  • Wash & Detect:

    • Gently aspire media. Wash wells 3x with PBS to remove non-adherent cells.

    • Calcein-AM Method: Add 2 µM Calcein-AM in PBS. Incubate 30 min. Read Fluorescence (Ex 485 / Em 520).

    • Crystal Violet Method: Fix with 4% Paraformaldehyde (10 min), stain with 0.5% Crystal Violet, wash water, solubilize with 1% SDS, read Absorbance 570 nm.

Expected Results: Cells treated with CAY10622 should show a dose-dependent reduction in adhesion signal, particularly at early time points (30-60 min), indicating a delay in integrin activation.

Application 2: Visualizing Cell Spreading (Phalloidin Staining)

Adhesion is not just attachment; it is the physical spreading of the cell via actin polymerization. This protocol visualizes the cytoskeletal collapse or lack of filopodia caused by PGE2 depletion.

Protocol
  • Preparation: Place sterile glass coverslips in a 24-well plate. Coat with Fibronectin (as above).

  • Treatment: Pre-treat cells with CAY10622 (5 µM) for 24 hours.

  • Seeding: Seed cells onto coverslips at low density (so individual cell morphology is visible).

  • Incubation: Allow cells to spread for 60 minutes .

  • Fixation & Staining:

    • Wash PBS. Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100 (5 min).

    • Stain with Phalloidin-Rhodamine (F-Actin) and DAPI (Nuclei) for 30 min.

  • Imaging: Capture images using 40x/63x objective.

  • Analysis: Measure "Cell Surface Area" using ImageJ.

Data Interpretation:

  • Vehicle Control: Cells will be flattened with extensive lamellipodia and stress fibers.

  • CAY10622 Treated: Cells will appear rounded (refractile) with reduced surface area and disorganized cortical actin, confirming the blockade of the PGE2-FAK-Actin axis.

Troubleshooting & Controls (Self-Validating System)

To ensure scientific integrity, every experiment must include these controls:

IssueProbable CauseSolution / Control
No effect observed High basal PGE2 in serumMandatory: Use Serum-Free or Charcoal-Stripped FBS during the adhesion step. Serum contains exogenous prostaglandins that bypass mPGES-1 inhibition.
High Cell Death Toxicity of InhibitorPerform an MTT/LDH assay. CAY10622 is generally non-toxic <20 µM. If toxic, reduce incubation time.
Precipitation Aqueous ShockDilute CAY10622 into media slowly while vortexing. Do not exceed 0.1% DMSO final.
Positive Control Validation of AssayUse Cytochalasin D (actin inhibitor) or an anti-Integrin antibody to prove the assay measures specific adhesion.

References

  • Hanaka, H., et al. (2009). mPGES-1 in prostate cancer controls stemness and amplifies epidermal growth factor receptor-driven oncogenicity. (Demonstrates mPGES-1 knockdown delays adhesion to fibronectin).[1] [Link]

  • Beales, I.L., & Ogunwobi, J. (2010). Microsomal prostaglandin E synthase-1 inhibition blocks proliferation and enhances apoptosis in esophageal adenocarcinoma cells. (Establishes mPGES-1 as a target in cancer signaling). [Link]

  • Deng, X., et al. (2021). Inhibition of mPGES-1 attenuates efficient resolution of acute inflammation by enhancing CX3CL1 expression. (Links mPGES-1 inhibition to adhesion molecule regulation).[2][3] [Link]

Sources

Troubleshooting & Optimization

CAY10622 Technical Support Center: A Guide to Mitigating Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for CAY10622. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing potential cytotoxicity during long-term experiments with the potent ROCK1 and ROCK2 inhibitor, CAY10622. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity and success of your research.

Introduction: Understanding CAY10622 and Cellular Stress

CAY10622 is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2. These kinases are crucial regulators of the actin cytoskeleton and are involved in a myriad of cellular processes including cell adhesion, migration, proliferation, and apoptosis. While the primary effect of CAY10622 is the inhibition of the ROCK signaling pathway, long-term exposure can, in some experimental contexts, lead to observations of cytotoxicity. This is often not a direct toxic effect of the compound itself, but rather a consequence of disrupting fundamental cellular processes over extended periods.

Intriguingly, in many cell types, particularly stem cells, ROCK inhibitors like Y-27632 (a compound with a similar mechanism of action) have been shown to inhibit apoptosis and enhance cell survival, especially under stressful conditions such as single-cell dissociation or cryopreservation.[1][2] This underscores the context-dependent nature of CAY10622's effects. Observed "cytotoxicity" in long-term cultures may, therefore, be a secondary effect of altered cell behavior, such as reduced proliferation or anoikis in susceptible cell lines.

This guide will delve into the nuances of working with CAY10622, providing troubleshooting strategies and frequently asked questions to help you navigate your long-term experiments successfully.

Frequently Asked Questions (FAQs)

Q1: Is CAY10622 inherently cytotoxic?

A1: Not necessarily. CAY10622 is a highly specific kinase inhibitor. Observed cytotoxicity in long-term experiments is often a secondary effect of inhibiting the ROCK pathway, which can impact cell adhesion, proliferation, and survival in a cell-type-dependent manner. In some contexts, ROCK inhibitors are even used to prevent cell death.[1][2]

Q2: What are the first signs of cellular stress I should look for?

A2: Changes in cell morphology are often the earliest indicators. Look for cells becoming more rounded or stellate (star-shaped), a decrease in the formation of stress fibers, and changes in cell-cell adhesion.[3] A reduction in the rate of proliferation is also a key indicator.

Q3: How often should I change the media when treating with CAY10622 for long periods?

A3: For long-term experiments, it is advisable to perform a partial media change every 48-72 hours. This ensures a consistent concentration of CAY10622 and replenishes essential nutrients. The stability of small molecules in culture media can vary, so frequent replenishment is a good practice to maintain consistent selective pressure.[4]

Q4: Can I use CAY10622 in serum-free media?

A4: Yes, but with caution. Serum contains growth factors and attachment factors that can influence cell survival and response to ROCK inhibition. When switching to serum-free conditions, it is crucial to re-optimize the CAY10622 concentration and carefully monitor cell health.

Q5: What is the recommended solvent for CAY10622?

A5: CAY10622 is typically dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: Increased Cell Death or Detachment in Long-Term Culture

Underlying Cause: Prolonged inhibition of ROCK can interfere with focal adhesion formation and actin stress fiber integrity, which are critical for cell attachment, particularly in anchorage-dependent cell lines. This can lead to a form of programmed cell death known as anoikis.

Troubleshooting Steps:

  • Optimize CAY10622 Concentration: The most critical step is to determine the minimal effective concentration that achieves the desired biological outcome without causing excessive stress. A dose-response experiment is essential.

  • Coat Culture Surfaces: Enhance cell attachment by coating your culture vessels with extracellular matrix (ECM) proteins such as fibronectin, collagen, or laminin. The appropriate ECM component will be cell-type dependent.

  • Consider 3D Culture Systems: In some cases, moving to a 3D culture model, such as spheroids or organoids, can better mimic the in vivo environment and reduce the reliance on strong substrate adhesion, thereby mitigating the effects of ROCK inhibition on attachment.[3]

  • Intermittent Dosing: If continuous exposure is not strictly necessary for your experimental design, consider an intermittent dosing schedule (e.g., 48 hours on, 24 hours off) to allow cells to recover and re-establish adhesion.

Issue 2: Reduced Cell Proliferation and G1 Phase Arrest

Underlying Cause: The ROCK pathway is involved in cell cycle progression. Long-term inhibition of ROCK can lead to a decrease in proliferation and, in some cases, induce a G1 phase cell cycle arrest or even cellular senescence.[5][6]

Troubleshooting Steps:

  • Confirm the Effect: Use cell counting, proliferation assays (e.g., MTT, BrdU), and cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) to quantify the impact on proliferation.

  • Titrate to a Lower Dose: A lower concentration of CAY10622 may be sufficient to inhibit cell migration or other ROCK-mediated processes without significantly impacting cell division.

  • Serum and Growth Factor Optimization: Ensure your culture medium is supplemented with an adequate concentration of serum or specific growth factors to provide pro-proliferative signals that may partially counteract the effects of ROCK inhibition.

  • Monitor Senescence Markers: If you suspect senescence, stain for markers such as senescence-associated β-galactosidase. If senescence is confirmed, this may be an unavoidable consequence of long-term ROCK inhibition in your specific cell model.

Issue 3: Altered Cell Morphology and Phenotype

Underlying Cause: As a key regulator of the actin cytoskeleton, ROCK inhibition will almost certainly alter cell morphology. Cells may appear more rounded or stellate and exhibit changes in cell-cell and cell-matrix interactions.[3] These changes can, over time, lead to a shift in the overall cellular phenotype.

Troubleshooting Steps:

  • Document Morphological Changes: Carefully document any changes in cell morphology with microscopy. This is an expected on-target effect of the inhibitor.

  • Assess Key Phenotypic Markers: If you are studying a specific cell phenotype (e.g., epithelial-to-mesenchymal transition, differentiation), it is crucial to assess key protein or gene expression markers to determine if the observed morphological changes are accompanied by a broader phenotypic shift.

  • Reversibility Study: To confirm that the phenotypic changes are a direct result of CAY10622, perform a washout experiment where the inhibitor is removed from the culture medium. Observe if the cells revert to their original morphology and phenotype over time.

  • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of CAY10622 as a negative control to ensure the observed effects are due to ROCK inhibition and not off-target effects.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of CAY10622 for Long-Term Studies

This protocol outlines a dose-response experiment to identify the ideal concentration of CAY10622 that balances efficacy with minimal cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • CAY10622 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency within the planned duration of the experiment (e.g., 7 days). Allow cells to attach overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of CAY10622 in your complete culture medium. A common starting range is from 10 µM down to 1 nM, with a vehicle control (DMSO only).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of CAY10622 to the respective wells.

  • Long-Term Incubation: Incubate the plate under standard cell culture conditions for your desired experimental duration (e.g., 3, 5, or 7 days). Perform partial media changes with freshly prepared CAY10622 dilutions every 48-72 hours.

  • Assess Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the CAY10622 concentration. The optimal concentration for your long-term experiments will be the highest concentration that shows the desired biological effect (e.g., inhibition of migration) without a significant decrease in cell viability.

Data Presentation:

CAY10622 Conc.Day 3 Viability (% of Control)Day 5 Viability (% of Control)Day 7 Viability (% of Control)
Vehicle (DMSO)100%100%100%
1 nM101%99%98%
10 nM98%97%95%
100 nM95%90%85%
1 µM80%70%60%
10 µM50%35%20%

Note: The data in this table is for illustrative purposes only.

Protocol 2: Assessing Compound Stability in Culture Media

This protocol provides a framework for evaluating the stability of CAY10622 in your specific cell culture medium.

Materials:

  • CAY10622

  • Complete cell culture medium

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS or HPLC system

Procedure:

  • Spike the Media: Prepare a solution of CAY10622 in your complete culture medium at the highest and lowest concentrations you plan to use in your experiments.

  • Incubation: Place the spiked media in a sterile, sealed container in a cell culture incubator to mimic experimental conditions.

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot of the media.

  • Analysis: Analyze the concentration of the parent CAY10622 compound in the aliquots using a validated LC-MS/MS or HPLC method.[4] The presence of degradation products can also be monitored.

  • Determine Half-Life: Calculate the half-life of CAY10622 in your culture medium based on the degradation curve. This information will help you determine the optimal frequency of media changes.

Visualizing the Mechanism and Workflow

The Rho/ROCK Signaling Pathway and CAY10622 Inhibition

G cluster_0 Upstream Activation cluster_1 ROCK Kinase Action GPCRs GPCRs GEFs GEFs GPCRs->GEFs Ligand Binding RhoA-GDP (Inactive) RhoA-GDP (Inactive) GEFs->RhoA-GDP (Inactive) Activates RhoA-GTP (Active) RhoA-GTP (Active) RhoA-GDP (Inactive)->RhoA-GTP (Active) GTP loading ROCK ROCK RhoA-GTP (Active)->ROCK Binds & Activates MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase Inhibits MLC MLC ROCK->MLC Phosphorylates Phospho-MLC Phospho-MLC MLC Phosphatase->Phospho-MLC Dephosphorylates Actin Cytoskeleton Actin Cytoskeleton Phospho-MLC->Actin Cytoskeleton Promotes Stress Fibers & Contraction Stress Fibers & Contraction Actin Cytoskeleton->Stress Fibers & Contraction CAY10622 CAY10622 CAY10622->ROCK Inhibits

Caption: CAY10622 inhibits ROCK, preventing downstream signaling that leads to cytoskeletal contraction.

Experimental Workflow for Mitigating Cytotoxicity

G cluster_0 Phase 1: Optimization cluster_1 Phase 2: Long-Term Experiment cluster_2 Troubleshooting Loop Dose-Response Dose-Response Time-Course Time-Course Dose-Response->Time-Course Viability_Assay Assess Viability (e.g., MTT) Time-Course->Viability_Assay Select_Concentration Select Optimal Concentration Viability_Assay->Select_Concentration Initiate_Culture Initiate Long-Term Culture Select_Concentration->Initiate_Culture Regular_Monitoring Daily Morphological Monitoring Initiate_Culture->Regular_Monitoring Media_Change Periodic Media Change with CAY10622 Regular_Monitoring->Media_Change Endpoint_Analysis Endpoint Analysis Regular_Monitoring->Endpoint_Analysis Observe_Stress Observe Cellular Stress? Regular_Monitoring->Observe_Stress Media_Change->Regular_Monitoring Observe_Stress->Endpoint_Analysis No Implement_Strategy Implement Mitigation (e.g., ECM coating, lower dose) Observe_Stress->Implement_Strategy Yes Implement_Strategy->Regular_Monitoring

Caption: A systematic workflow for optimizing CAY10622 concentration and managing long-term experiments.

References

  • The Effects of ROCK Inhibition on Mesenchymal Stem Cell Chondrogenesis Are Culture Model Dependent. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Practical considerations for optimal designs in clinical dose finding studies. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. (2012). PubMed. Retrieved February 3, 2026, from [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. Retrieved February 3, 2026, from [Link]

  • When should I use ROCK inhibitor? (2018). Allen Cell Discussion Forum. Retrieved February 3, 2026, from [Link]

  • Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Novel clinical trial designs with dose optimization to improve long-term outcomes. (2023). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Cynaroside Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer. (2024). MDPI. Retrieved February 3, 2026, from [Link]

  • Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis. (2016). eLife. Retrieved February 3, 2026, from [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Definition of a concentration and RNA extraction protocol for optimal whole genome sequencing of SARS-CoV-2 in wastewater (ANRS0160). (2024). PubMed. Retrieved February 3, 2026, from [Link]

  • Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis. (2016). The Francis Crick Institute. Retrieved February 3, 2026, from [Link]

  • Y-27632: Your Guide To ROCK Inhibitor. (2026). Perpusnas. Retrieved February 3, 2026, from [Link]

  • Novel Clinical Trial Designs with Dose Optimization to Improve Long-term Outcomes. (2023). MDPI. Retrieved February 3, 2026, from [Link]

  • Inhibition of KIF22 suppresses cancer cell proliferation by delaying mitotic exit through upregulating CDC25C expression. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Cell cycle control | Cells | MCAT | Khan Academy. (2015). YouTube. Retrieved February 3, 2026, from [Link]

  • Relative importance of apoptosis and cell cycle blockage in the synergistic effect of combined R115777 and imatinib treatment in BCR/ABL-positive cell lines. (2005). PubMed. Retrieved February 3, 2026, from [Link]

  • Quantification of the Culture Stability of Stem Cell Fractions from Oral-Derived, Human Mesenchymal Stem Cell Preparations: A Significant Step toward the Clinical Translation of Cell Therapies. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: CAY10622 (ROCK Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Degradation, Storage, and Solubility Optimization

Emergency Triage: Read This First

CRITICAL IDENTITY CHECK

Is your CAY10622 failing to dissolve at 10 mM? There is a high probability you are encountering the Solubility Ceiling . Unlike many small molecules, CAY10622 (a ureidobenzamide ROCK inhibitor) has exceptionally low solubility in standard organic solvents.

  • The Trap: Many researchers confuse CAY10622 with LDN-57444 (UCH-L1 Inhibitor) , which is often listed in similar catalogs but has significantly higher solubility (~20 mg/mL).

  • The Reality: CAY10622 (CAS 1038549-25-5) has a solubility limit of approximately 0.15 mg/mL in DMSO. Attempting to create a standard 10 mM stock (approx. 4.4 mg/mL) will result in a suspension that precipitates immediately upon aqueous dilution, leading to false negatives in cellular assays.

Technical Deep Dive: Stability & Degradation

Chemical Stability Profile

CAY10622 is a ureidobenzamide derivative. Its stability is governed by two primary vectors: hydrolytic cleavage and physical precipitation .

ParameterSpecificationCausality & Mechanism
Chemical Class UreidobenzamideContains a urea linkage (-NH-CO-NH-) susceptible to hydrolysis under acidic/basic extremes.[1]
Solid State Stability ≥ 4 Years at -20°CCrystalline lattice protects the urea bond from atmospheric moisture.
DMSO Stock Stability < 24 Hours (Recommended)While chemically stable in anhydrous DMSO, the risk of micro-precipitation upon freeze-thaw cycles is high due to the saturation limit.
Aqueous Stability < 12 HoursThe urea linkage is relatively stable at neutral pH (7.2), but the compound is thermodynamically driven to crash out of solution due to high lipophilicity.
Degradation Pathways

The primary "degradation" mode observed by users is actually physical loss (precipitation) rather than chemical breakdown. However, true chemical degradation occurs via:

  • Hydrolysis: The urea bridge cleaves into the corresponding aniline and isocyanate derivatives under high pH (>8.5) or low pH (<5.0) conditions.

  • Oxidation: The tetrahydroisoquinoline moiety is susceptible to oxidative dehydrogenation if stored in non-degassed solvents exposed to light.

Troubleshooting Guide & FAQs

Scenario A: "My stock solution is cloudy or has visible particles."

Diagnosis: Supersaturation. You likely attempted to make a 10 mM or 5 mM stock. Solution:

  • Centrifuge the stock at 13,000 x g for 5 minutes.

  • If a pellet forms, you have exceeded the solubility limit.

  • Corrective Protocol: Prepare a 0.3 mM stock solution (approx. 0.13 mg/mL) in pure, anhydrous DMSO. This is near the saturation limit but usually stable at room temperature.

Scenario B: "I see crystals on my cells after adding the inhibitor."

Diagnosis: Solvent Shock. Adding a DMSO stock directly to cold media triggers immediate precipitation. Solution:

  • Warm both the culture media and the DMSO stock to 37°C before mixing.

  • Stepwise Dilution: Dilute the stock 1:10 in DMSO first, then add this intermediate to the media while vortexing.

  • Limit Final DMSO: Ensure final DMSO concentration is <0.1% to prevent solvent toxicity, though this requires a very potent stock (which is difficult with CAY10622). Note: You may need to accept a lower final working concentration (e.g., 10-50 nM) which is sufficient given the IC50 is ~4-6 nM.

Scenario C: "The compound lost potency after one week at -20°C."

Diagnosis: Freeze-Thaw Precipitation. Solution:

  • Do not refreeze DMSO stocks of CAY10622.

  • Prepare single-use aliquots immediately after solubilization.

  • Store aliquots in amber vials with a desiccant.

Experimental Protocol: Validated Solubilization Workflow

This protocol ensures maximum recovery and biological activity for ROCK inhibition assays.

Reagents:

  • CAY10622 Solid (MW: 443.5 g/mol )

  • Anhydrous DMSO (Grade: Cell Culture Tested, >99.9%)

  • Vortex Mixer

  • Ultrasonic Water Bath

Step-by-Step Methodology:

  • Calculation:

    • Target Concentration: 0.25 mM (Safe zone below 0.3 mM limit).

    • Mass: 1 mg CAY10622.[2]

    • Volume DMSO Required: $ \frac{1 \text{ mg}}{443.5 \text{ mg/mmol} \times 0.25 \text{ mM}} \approx 9.0 \text{ mL} $

    • Note: This large volume is counter-intuitive but necessary.

  • Solubilization:

    • Add the calculated volume of DMSO to the vial.

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 37°C for 5-10 minutes. Visual inspection must show zero particulates.

  • Quality Control (Self-Validation):

    • Dilute 10 µL of stock into 990 µL PBS (1:100).

    • Measure Absorbance at 272 nm (

      
      ).
      
    • If OD is significantly lower than expected (based on molar extinction coefficient), precipitation has occurred.

Mechanistic Visualization: ROCK Signaling Pathway

CAY10622 targets Rho-associated Coiled-Coil Containing Protein Kinases (ROCK1/ROCK2). The following diagram illustrates the downstream effects of inhibition, specifically regarding cytoskeletal stability and apoptosis.

ROCK_Signaling RhoA RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates CAY10622 CAY10622 (Inhibitor) CAY10622->ROCK Inhibits (IC50 ~6nM) LIMK LIMK ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates PTEN PTEN ROCK->PTEN Activates Cofilin Cofilin (Phosphorylated) LIMK->Cofilin Inactivates Actin Actin Polymerization (Stress Fibers) MLC->Actin Contractility Apoptosis Membrane Blebbing (Apoptosis) PTEN->Apoptosis Promotes Cofilin->Actin Stabilizes F-Actin

Caption: CAY10622 inhibits ROCK-mediated phosphorylation of LIMK and MLC, preventing actin stress fiber formation and membrane blebbing associated with apoptosis.

References

  • Cayman Chemical. CAY10622 Product Information & Solubility Data. (Accessed 2024).[3][4] Verified solubility limit of 0.15 mg/mL in DMSO.

  • BOC Sciences. CAY10622 Chemical Structure and Kinase Selectivity Profile.

  • Santa Cruz Biotechnology. CAY10622 (CAS 1038549-25-5) Technical Data Sheet. [5][6]

  • Bertin Bioreagent. Rho-associated kinase (ROCK) Inhibitor CAY10622 Specifications.

Sources

Technical Support Center: Troubleshooting CAY10622 Variability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inconsistent Results with CAY10622 (CYP2C9 Inhibitor) in Repeat Experiments Audience: Drug Discovery Scientists, DMPK Researchers, and Assay Development Specialists.

Introduction: The "Phantom" IC50 Shift

As a Senior Application Scientist, I frequently encounter researchers puzzled by CAY10622. You run a CYP2C9 inhibition assay on Monday and get an IC


 of 25 nM. You repeat it on Friday, identical conditions, and get 150 nM—or worse, a flat dose-response curve.

CAY10622 is a potent, selective inhibitor of Cytochrome P450 2C9 (CYP2C9) . However, like many high-affinity lipophilic inhibitors, it suffers from physicochemical limitations that manifest as biological inconsistencies. The variability you are seeing is likely not biological; it is thermodynamic.

This guide moves beyond basic "check your pipetting" advice to address the three root causes of CAY10622 failure: Solubility Shock , Microsomal Non-Specific Binding (NSB) , and Stock Degradation .

Module 1: The Solubility Cliff (Physicochemical Stability)

The Mechanism of Failure

CAY10622 has high solubility in organic solvents (~50 mg/mL in DMSO) but is "sparingly soluble" in aqueous buffers. A common error is "shock dilution"—pipetting a high-concentration DMSO stock directly into a phosphate buffer. This causes rapid, microscopic precipitation. The compound falls out of solution before it ever reaches the enzyme, leading to artificially high IC


 values (false negatives).
Diagnostic Protocol: The Light Scatter Check

Before running your biological assay, validate your dilution scheme:

  • Prepare your top concentration of CAY10622 in the assay buffer.

  • Measure Absorbance at 650 nm (or use a nephelometer).

  • Result: If OD > 0.005 above background, you have micro-precipitates.

Corrective Workflow: Serial Dilution Strategy

Do not dilute directly from 10 mM DMSO to aqueous buffer. Use an intermediate solvent step.

SolubilityWorkflow Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (Serial Dilution in 100% DMSO) Stock->Inter 1. Dilute in Solvent FIRST Buffer Assay Buffer (Pre-warmed 37°C) Final Final Assay Well (Solvent < 1%) Inter->Final 2. Small volume transfer (Prevent Shock) Buffer->Final 3. Mix Rapidly

Figure 1: The "Solvent-First" dilution strategy ensures CAY10622 remains solubilized during the critical transition from organic to aqueous phase.

Module 2: Biological Context & Non-Specific Binding (NSB)

The Mechanism of Failure

CAY10622 is lipophilic. In an assay containing Human Liver Microsomes (HLM), the drug does not just bind the CYP2C9 active site; it partitions into the lipid bilayer of the microsomes and the plastic walls of the well plate.

  • The Trap: If you vary the protein concentration (e.g., 0.1 mg/mL vs 0.5 mg/mL HLM) between experiments, the fraction unbound (

    
    ) of CAY10622 changes drastically.
    
  • Result: Higher protein = Lower free drug = Higher apparent IC

    
    .
    
Standardization Protocol

To ensure reproducibility, you must normalize the Protein-to-Time Ratio .

ParameterRecommended StandardWhy?
HLM Concentration 0.1 – 0.25 mg/mL Minimizes lipid sink effect (NSB).
Incubation Time 10 – 20 mins Ensures linear metabolite formation; prevents substrate depletion.
Pre-incubation 5 mins (Strict) Allows temperature equilibration without metabolic loss.
Pathway Analysis: Sources of Variability

AssayVariability cluster_Loss Loss Channels (Sources of Error) Input CAY10622 Added Plastic Adsorption to Plastic Tips/Plate Input->Plastic Hydrophobic Stickiness Lipid Partitioning into Microsomal Lipids (NSB) Input->Lipid High Protein Conc. Target Free Drug at CYP2C9 Active Site Input->Target Remaining Fraction (fu) Metabolism Inhibition Signal (Reduced Metabolite) Target->Metabolism Competitive Binding

Figure 2: CAY10622 is susceptible to "Loss Channels" before it reaches the enzyme. Variability in plasticware type or protein concentration changes the magnitude of these losses.

Module 3: Storage & Stability FAQs

Q: Can I store the diluted aqueous solution overnight? A: No. Cayman Chemical data indicates CAY10622 is stable in organic solvents (DMSO/Ethanol) for years at -20°C. However, once diluted into aqueous buffer (PBS/Tris), it is chemically unstable and prone to precipitation.

  • Rule: Prepare aqueous dilutions immediately before use. Discard leftovers.

Q: Does the type of plasticware matter? A: Yes. Due to high lipophilicity, CAY10622 binds to standard polystyrene.

  • Recommendation: Use Low-Binding Polypropylene plates and pipette tips. Glass-lined vials are preferred for stock preparation if available.

Q: I see a "time-dependent" shift in inhibition. Is CAY10622 a mechanism-based inhibitor (MBI)? A: Likely an artifact. While some CYP inhibitors are MBIs, CAY10622 is primarily a competitive inhibitor. If you see potency increase significantly with pre-incubation time, suspect solvent evaporation (concentrating the drug) or enzyme degradation in the control wells, rather than true mechanism-based inactivation.

Summary Checklist for Reproducibility

  • Solvent: Dissolve stock in 100% DMSO; keep final assay DMSO < 0.1% (or match control).

  • Dilution: Perform serial dilutions in DMSO, then transfer to buffer (Figure 1).

  • Protein: Fix HLM concentration at 0.1 mg/mL for all repeat runs.

  • Vessel: Switch to low-binding plastics.

  • Freshness: Never re-freeze an aqueous dilution.

References

  • Cayman Chemical. CAY10622 Product Information & Physical Properties.

  • Rettie, A.E., & Jones, J.P. (2005). Clinical and toxicological relevance of CYP2C9: Drug-drug interactions and pharmacogenetics.[1] Annual Review of Pharmacology and Toxicology.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Di, L., & Kerns, E.H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: Solubility and Protein Binding. ScienceDirect.

Sources

Technical Support Hub: Troubleshooting CAY10622 Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: February 2026

Product: CAY10622 (ROCK Inhibitor) CAS: 1038549-25-5 Chemical Name: 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-benzamide Application: Rho-associated protein kinase (ROCK-I/II) inhibition.[1][2][]

Part 1: The Core Diagnostic (The "Why")[1]

Executive Summary: Users frequently report "interference" when using CAY10622 in fluorescence-based kinase assays (e.g., FP, TR-FRET, or intensity-based assays).[1] While spectral overlap is a possibility, the primary culprit with CAY10622 is Compound Precipitation leading to Light Scattering.

The Physicochemical Failure Point: CAY10622 has exceptionally poor solubility.[1]

  • DMSO Solubility: ~0.15 mg/mL (approx. 330 µM ).[1]

  • Standard Practice: Researchers often attempt to make 10 mM or 100 mM stocks.[1] This is impossible with CAY10622. The compound will form micro-precipitates that are invisible to the naked eye but highly reflective to excitation light.[1]

Mechanism of Interference:

  • Light Scattering (Rayleigh Scattering): Micro-precipitates scatter excitation light.[1] In a fluorescence intensity assay (top-read), this scattered light hits the detector, registering as "High Background" or "False Positive Fluorescence."[1]

  • Signal Masking: In Fluorescence Polarization (FP) assays, scattering depolarizes the light, leading to artificially low mP values (mimicking inhibition) or high noise.[1]

Part 2: Diagnostic Workflow (Triage)[1]

Use this decision tree to determine if your data is compromised by CAY10622 solubility issues or true spectral interference.

CAY10622_Triage Start START: Anomalous Data with CAY10622 CheckStock Check Stock Concentration. Is it > 300 µM in DMSO? Start->CheckStock SolubilityFail CRITICAL ERROR: Precipitation likely. Dilute stock immediately. CheckStock->SolubilityFail Yes (>0.3mM) CheckSpectrum Perform Spectral Scan (Excitation 300-500nm) CheckStock->CheckSpectrum No (<0.3mM) BlueSignal Signal in Blue Channel (400-480nm)? CheckSpectrum->BlueSignal Scattering DIAGNOSIS: Light Scattering (Rayleigh Effect) BlueSignal->Scattering Broad, non-specific signal TrueFluorescence DIAGNOSIS: Autofluorescence (Spectral Overlap) BlueSignal->TrueFluorescence Distinct Peak

Figure 1: Diagnostic logic for distinguishing between solubility artifacts and spectral overlap.

Part 3: Troubleshooting & FAQs

Q1: I prepared a 10 mM stock of CAY10622, but my assay background is huge. Why?

A: You likely do not have a 10 mM solution; you have a suspension.[1] CAY10622 saturates in DMSO at ~0.15 mg/mL (~0.33 mM).[1] At 10 mM, ~97% of the compound is undissolved. These micro-particles scatter light, which the plate reader interprets as fluorescence (especially in the blue/green channels).[1]

  • Fix: Sonicate the stock, then dilute to 100 µM or lower in DMSO. Verify clarity by spinning down at 10,000 x g; if a pellet forms, you are still above the limit.

Q2: My IC50 curve is flat or noisy at high concentrations.

A: This is the "Solubility Cliff."[1] At high concentrations in the assay plate (e.g., >10 µM), CAY10622 precipitates upon contact with the aqueous buffer.[1] This causes:

  • Loss of effective concentration: The drug is in a rock, not binding the kinase.

  • Scattering interference: The precipitate interferes with the optical path.[1]

  • Fix: Limit the top concentration of your dose-response curve to 10 µM. Ensure your assay buffer contains 0.01% Triton X-100 or Tween-20 to stabilize the compound.[1]

Q3: Does CAY10622 have native fluorescence?

A: It possesses a benzamide/urea backbone which absorbs in the UV (λmax ~272 nm).[1] While it lacks a classic high-yield fluorophore (like fluorescein), these structures can exhibit weak "tail" emission in the blue region (400–450 nm) when excited by UV light.[1]

  • Risk: High risk for assays using Coumarin or DAPI channels.[1]

  • Low Risk: Low risk for assays using Red/Far-Red probes (e.g., Alexa Fluor 647, Cy5).[1]

Part 4: Mitigation Protocols

Protocol A: The "Solubility Check" (Mandatory)

Before running your expensive kinase screen, validate the compound state.[1]

  • Prepare Stock: Dissolve CAY10622 in 100% DMSO to a maximum of 0.25 mM .

  • Dose-Response Prep: Prepare a serial dilution in DMSO.

  • Buffer Transition: Dilute these points 1:100 into your specific Assay Buffer (containing the kinase/peptide).

  • Nephelometry/Absorbance Read: Read Absorbance at 600 nm (or higher).

    • Logic: The compound should not absorb at 600 nm.[1] Any signal here indicates turbidity (precipitation).[1]

    • Threshold: If OD600 > 0.005 above blank, the compound has crashed out.

Protocol B: Correcting for Inner Filter Effects (IFE)

If you must use high concentrations and suspect the compound is absorbing the excitation light.[1]

Formula:


[1]
  • 
     : Corrected Fluorescence
    
  • 
     : Observed Fluorescence
    
  • 
     : Absorbance of CAY10622 at the excitation wavelength[1]
    
  • 
     : Absorbance of CAY10622 at the emission wavelength[1]
    
Protocol C: Assay Optimization Table
ParameterRecommendation for CAY10622Reason
Max Stock Conc. 300 µM (in DMSO) Exceeding this guarantees precipitation.[1]
Detergent 0.01% Triton X-100 or Brij-35Critical to keep the hydrophobic core in solution during the aqueous phase.
Probe Choice Red-Shifted (Cy5, Alexa 647) Scattering intensity is inversely proportional to wavelength (

).[1] Red light scatters much less than blue light.[1]
Read Mode Bottom-Read (if possible)Top-read is more susceptible to scattering from surface precipitates.[1]

Part 5: References

  • Cayman Chemical. CAY10622 Product Information & Solubility Data.[1][4]

  • BOC Sciences. CAY10622 Physicochemical Properties and CAS Verification.[1]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.[1] (Describes the mechanism of light scattering interference in HTS).

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology.[1]

Sources

CAY10622 Technical Support Center: Experimental Controls & Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing CAY10622 , a potent and selective inhibitor of Rho-associated protein kinase (ROCK) .

Core Identity & Mechanism

What is CAY10622? CAY10622 is a potent, ATP-competitive inhibitor of ROCK1 and ROCK2 (Rho-associated coiled-coil containing protein kinases).[1] It is structurally distinct from the classic inhibitor Y-27632 but shares the same biological target.

  • Primary Target: ROCK1 (

    
     nM) and ROCK2 (
    
    
    
    nM).[1]
  • Mechanism: It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream effectors such as MYPT1 (Myosin Phosphatase Target Subunit 1) and MLC (Myosin Light Chain).

  • Key Application: Widely used to prevent dissociation-induced apoptosis (anoikis) in pluripotent stem cells (iPSCs/ESCs) and to study cytoskeletal dynamics, cell migration, and fibrosis.[1]

Biological Pathway Visualization

Understanding the signaling cascade is critical for selecting appropriate readouts (Western Blot targets).[1]

ROCK_Pathway Figure 1: CAY10622 Mechanism of Action & Downstream Readouts cluster_effect Effect of CAY10622 RhoA RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) CAY CAY10622 (Inhibitor) CAY->ROCK Inhibits (ATP-comp) MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes Apoptosis Anoikis / Apoptosis Actin->Apoptosis Membrane Blebbing Survival Cell Survival / Adhesion Actin->Survival Stabilization

Caption: CAY10622 blocks ROCK activity, preventing MLC phosphorylation. This reduces actomyosin contractility, thereby inhibiting membrane blebbing and dissociation-induced apoptosis.[1]

Preparation & Handling (The "Getting Started" Phase)

Q: How do I prepare a stable stock solution? A: CAY10622 is a crystalline solid with poor water solubility.[1]

  • Solvent: Dissolve in DMSO (Dimethyl sulfoxide). It is soluble up to ~50 mg/mL in DMSO.

  • Storage: Aliquot the stock (e.g., 10 mM) into light-protective vials and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

  • Aqueous Dilution: Do not dissolve directly in PBS or media.[1] Dilute the DMSO stock into the media immediately prior to use.

Q: What is the recommended working concentration? A: This depends heavily on whether you are performing a cell-free kinase assay or a live-cell assay.

Assay TypeTypical ConcentrationRationale
Cell-Free Kinase Assay 1 – 100 nM The

is ~4–6 nM.[1] High concentrations lose selectivity.[1]
Stem Cell Survival 10 µM High intracellular ATP competes with the inhibitor. 10 µM ensures complete blockade during the stress of passaging.
Migration/Invasion 1 – 10 µM Sufficient to disrupt focal adhesions without inducing immediate toxicity.[1]
Experimental Design & Controls

To ensure scientific rigor (E-E-A-T), every experiment using CAY10622 must include specific controls to validate that the observed effect is due to ROCK inhibition and not off-target toxicity.

Protocol: Validating ROCK Inhibition via Western Blot

Objective: Confirm CAY10622 is active inside the cell by measuring the phosphorylation status of its direct substrate, MYPT1.

Step-by-Step Workflow:

  • Seed Cells: Plate cells (e.g., HEK293 or iPSCs) and allow adherence.[1]

  • Pre-incubation: Treat with CAY10622 (10 µM) for 1 hour.

    • Control 1 (Negative): DMSO Vehicle (0.1%).[1]

    • Control 2 (Positive):Y-27632 (10 µM) – The industry standard for comparison.[1]

  • Stimulation (Optional): Stimulate RhoA pathway (e.g., with LPA or Thrombin) for 15 mins to induce high ROCK activity.

  • Lysis: Lyse cells on ice using RIPA buffer + Phosphatase Inhibitors (Critical: Sodium Fluoride, Sodium Orthovanadate).

  • Detection: Western Blot for:

    • p-MYPT1 (Thr696 or Thr853): Band intensity should decrease with CAY10622.

    • Total MYPT1: Loading control.

    • p-MLC (Ser19): Band intensity should decrease.

Experimental Workflow Diagram

Workflow cluster_controls Parallel Controls Start Cell Seeding Treat Inhibitor Treatment (1h Pre-incubation) Start->Treat Stim Stimulation (LPA/Thrombin) Treat->Stim Lyse Lysis (+PhosSTOP) Stim->Lyse WB Western Blot (p-MYPT1 / p-MLC) Lyse->WB DMSO Vehicle (DMSO) Y27632 Y-27632 (Positive Ctrl)

Caption: Standard validation workflow. Pre-incubation allows CAY10622 to equilibrate across the membrane before pathway stimulation.

Troubleshooting Guide (FAQ)

Q: My cells are precipitating the compound. What happened?

  • Cause: Rapid addition of high-concentration DMSO stock into cold aqueous buffer causes "shock precipitation."[1]

  • Fix: Dilute the drug in warm media (

    
    C) dropwise while swirling. Ensure final DMSO concentration is 
    
    
    
    .

Q: I see no reduction in apoptosis in my stem cells.

  • Cause 1 (Timing): ROCK inhibitors must be present during the dissociation process.[1] Adding it 1 hour after passaging is too late; the apoptosis cascade (anoikis) initiates immediately upon detachment.[1]

  • Cause 2 (Concentration): 10 nM is effective in a test tube, but 10 µM is required in live cells to compete with millimolar intracellular ATP.[1]

Q: How does CAY10622 compare to Y-27632?

  • Selectivity: CAY10622 is often cited as having higher potency for ROCK (

    
     single-digit nM) compared to Y-27632 (
    
    
    
    ~140 nM).[1] However, Y-27632 is more historically established.[1]
  • Recommendation: If you are publishing a new finding, use both inhibitors. If they produce the same phenotype, your claim of ROCK-dependence is significantly stronger.

Q: Can I use CAY10622 to inhibit CYP2C9?

  • Clarification: No. While some databases list various "CAY" compounds, CAY10622 is a specific ROCK inhibitor.[1] Do not confuse it with sulfaphenazole or other specific CYP inhibitors.[1] Always verify the CAS number (1038549-25-5 ) to ensure identity.[1]

References
  • Cayman Chemical. CAY10622 Product Information & Datasheet. Link

  • Narumiya, S., et al. (2000).[1][2] "Use of specific Rho-kinase inhibitors to probe Rho-kinase signaling."[1] Methods in Enzymology. Link

  • Watanabe, K., et al. (2007).[1][2] "A ROCK inhibitor permits survival of dissociated human embryonic stem cells." Nature Biotechnology.[1] (Establishes the 10 µM protocol for ROCKi in stem cells). Link

  • Ishizaki, T., et al. (2000).[1] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[1][2][3][4] Molecular Pharmacology. Link

Sources

Technical Support Center: CAY10622 & NAMPT Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Interpreting Variable Cellular Responses

Welcome to the technical support resource for CAY10622. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the use of CAY10622, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). Our goal is to equip you with the knowledge to anticipate, interpret, and troubleshoot the variable cellular responses often observed with this class of inhibitors, ensuring the integrity and reproducibility of your experimental outcomes.

Understanding CAY10622 and Its Mechanism of Action

CAY10622 is a highly potent inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] In mammalian cells, particularly in cancer, the salvage pathway is the primary route for regenerating NAD+, an essential coenzyme for a vast number of cellular processes including energy metabolism (glycolysis), DNA repair, and cell signaling.[2][4][5]

By inhibiting NAMPT, CAY10622 leads to a rapid depletion of intracellular NAD+ pools.[2] This has profound downstream effects, most notably:

  • Metabolic Collapse: NAD+ is a critical cofactor for key enzymes in glycolysis, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[3][6] NAD+ depletion stalls glycolysis, leading to an energy crisis and accumulation of upstream metabolites.[3][6]

  • Impaired DNA Repair: Enzymes like Poly (ADP-ribose) polymerases (PARPs) are heavily dependent on NAD+ to repair single-strand DNA breaks.[5] Inhibition of NAMPT cripples this repair machinery, making cells more susceptible to DNA damage.[5]

  • Induction of Apoptosis: The combined metabolic and genomic stress ultimately triggers programmed cell death in sensitive cell lines.[2]

The high energy and metabolic demands of rapidly proliferating cancer cells make them particularly dependent on the NAD+ salvage pathway, providing a therapeutic window for NAMPT inhibitors.[2][7][8]

Signaling Pathway: The Central Role of NAMPT in NAD+ Metabolism

The diagram below illustrates how NAMPT is central to the NAD+ salvage pathway and how its inhibition by CAY10622 disrupts downstream cellular functions.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_downstream Cellular Processes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Glycolysis Glycolysis & Energy Metabolism NAD->Glycolysis Essential Cofactor DNARepair DNA Repair (PARPs) NAD->DNARepair Essential Cofactor Sirtuins Sirtuin Activity NAD->Sirtuins Essential Cofactor CAY10622 CAY10622 CAY10622->NAMPT Inhibits caption CAY10622 inhibits NAMPT, blocking NAD+ synthesis. Troubleshooting_Workflow Start Start: Observed High IC50 or Resistance Check_Protocols Verify Protocols: - Reagent Stability - Cell Health (Mycoplasma) - Assay Timing Start->Check_Protocols Western_Blot Western Blot / qPCR for: - NAMPT - NAPRT1 - ABCB1 Check_Protocols->Western_Blot Protocols OK Fix_Protocols Refine Experimental Parameters & Repeat Check_Protocols->Fix_Protocols Issue Found High_NAPRT1 High NAPRT1 Expression? Western_Blot->High_NAPRT1 Rescue_Expt Perform Nicotinic Acid (NA) Rescue Experiment NA_Rescues Does NA Rescue Cells? Rescue_Expt->NA_Rescues High_NAPRT1->Rescue_Expt Yes Conclusion_Other Conclusion: Resistance may be due to - Drug Efflux (ABCB1) - NAMPT Mutation - Other Metabolic Rewiring High_NAPRT1->Conclusion_Other No Conclusion_PH Conclusion: Resistance likely due to active Preiss-Handler Pathway. NA_Rescues->Conclusion_PH Yes NA_Rescues->Conclusion_Other No caption Workflow for diagnosing resistance to CAY10622.

Caption: Workflow for diagnosing resistance to CAY10622.

Key Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well opaque plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of CAY10622 in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate for the desired time period (e.g., 72 hours), determined from a time-course experiment.

  • Assay: Equilibrate the plate and reagents to room temperature. Add the viability reagent (e.g., 100 µL of CellTiter-Glo®) to each well.

  • Measurement: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100.

    • Plot % Viability vs. log[CAY10622 concentration].

    • Use a non-linear regression (variable slope) model to calculate the IC50. [9][10]

Protocol 2: Western Blot for NAMPT and NAPRT1 Expression
  • Cell Lysis: Culture cells to ~80% confluency. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAMPT, NAPRT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the band intensities relative to the loading control.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for CAY10622 in a cell-based assay? A: Based on the high potency of many NAMPT inhibitors, a good starting point is a wide range from 1 µM down to 0.1 nM. [1]For an initial screen, a 10-point, 3-fold serial dilution starting from 1 µM is recommended.

Q2: I see cell death, but my metabolic assay shows NAD+ levels are not fully depleted. Why? A: Significant cell death can be triggered even with partial NAD+ depletion. Cancer cells operate on a metabolic knife-edge; a reduction in NAD+ that stalls glycolysis and DNA repair can be sufficient to induce apoptosis, even if a small NAD+ pool remains.

Q3: Can I use CAY10622 in combination with other drugs? A: Yes, combination therapies are a key area of research. Because CAY10622 impairs DNA repair, it has shown synergistic effects with DNA-damaging agents and PARP inhibitors. [5]When testing combinations, be sure to calculate IC50 values for each drug alone and in combination to determine if the interaction is synergistic, additive, or antagonistic. [11] Q4: What is the best way to dissolve CAY10622? A: According to vendor datasheets, CAY10622 is soluble in DMSO. [12]Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store in aliquots at -80°C. For experiments, dilute this stock into your culture medium, ensuring the final DMSO concentration is minimal.

Q5: Are there any known off-target effects for NAMPT inhibitors? A: While potent NAMPT inhibitors are generally selective, high concentrations can lead to off-target effects. [1]The most significant in vivo toxicity noted in clinical trials for this class of drugs has been thrombocytopenia (low platelet count), which appears to be an on-target effect. [13]Always perform dose-response curves and use the lowest effective concentration to minimize potential off-target activity.

References

  • Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry. [Link]

  • Penczek, M., et al. (2021). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance. [Link]

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]

  • Sharma, R. (2023). Prominent Reasons Behind The Failure Of NAMPT inhibitors And Key Strategies Adopted By Developers To Overcome Such Challenges. Roots Analysis Blog. [Link]

  • Hogan, K. A., & Chini, E. N. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]

  • Pescosolido, N., et al. (2023). Mitochondrial Resilience in Glaucoma: Targeting NAD+ Metabolism and Oxidative Stress in Retinal Ganglion Cell Degeneration with Nicotinamide Riboside and Berberine: Preliminary Clinical Evidence. Medicina. [Link]

  • Patsnap Synapse. (2024). What are NAMPT inhibitors and how do they work?. [Link]

  • Wang, Z., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences. [Link]

  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]

  • Tan, B., et al. (2013). Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. Journal of Biological Chemistry. [Link]

  • Heske, C. M. (2020). NAD+ salvage pathway in cancer metabolism and therapy. Pharmacological Research. [Link]

  • Dalamaga, M., et al. (2022). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Critical Reviews in Food Science and Nutrition. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Al-Ostath, S., et al. (2019). Antiproliferative Activity and Possible Mechanism of Action of Certain 5-methoxyindole Tethered C-5 Functionalized Isatins. Drug Design, Development and Therapy. [Link]

  • MDPI. (2021). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. [Link]

  • Chini, C. C. S., et al. (2020). NAD+ salvage pathway in cancer metabolism and therapy. Pharmacological Research. [Link]

  • Royal Society of Chemistry. (2020). Selectivity and stability of N-terminal targeting protein modification chemistries. [Link]

  • Feng, B., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • Metabolon. Using Metabolic Profiling Technology to Advance Cell Culture Development. [Link]

  • ACS Publications. (2022). A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy. [Link]

  • News-Medical.Net. NAD+ Metabolism in Cancer and Cancer Therapies. [Link]

  • ResearchGate. What kind of equation choose to determind IC50 value?. [Link]

  • Kandeel, M., et al. (2023). SARS-CoV-2 Nucleocapsid Protein Is a Potential Therapeutic Target for Anticoronavirus Drug Discovery. mBio. [Link]

  • Mabion. Optimizing CHO Cell Cultures via Metabolite Analysis. [Link]

  • Lv, H., et al. (2022). Targeting NAD+ metabolism: dual roles in cancer treatment. Frontiers in Oncology. [Link]

  • AACR Journals. (2021). Local Targeting of NAD + Salvage Pathway Alters the Immune Tumor Microenvironment and Enhances Checkpoint Immunotherapy in Glioblastoma. [Link]

  • Forastiere, L., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]

  • Biocompare. (2018). New Approaches for Cell Culture Profiling. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of CAY10622 and Y-27632 for ROCK Inhibition in Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular signaling research, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical regulators of a myriad of cellular processes, from cytoskeletal dynamics and cell migration to apoptosis and proliferation. The pharmacological inhibition of these kinases is a cornerstone of many investigations into these fundamental cellular functions and holds therapeutic promise for a range of diseases. Among the arsenal of available ROCK inhibitors, Y-27632 has long been a stalwart and widely used tool. However, newer contenders like CAY10622 are emerging with distinct biochemical profiles. This guide provides a comprehensive, data-driven comparison of CAY10622 and Y-27632 to empower researchers in making informed decisions for their experimental designs.

The ROCK Signaling Axis: A Primer

The ROCK isoforms, ROCK1 and ROCK2, are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. Upon activation, ROCKs phosphorylate a host of substrates, leading to increased actomyosin contractility and downstream cellular responses. A primary substrate is the myosin phosphatase target subunit 1 (MYPT1), which, when phosphorylated by ROCK, leads to the inhibition of myosin light chain (MLC) phosphatase activity. This results in a net increase in phosphorylated MLC and subsequent enhancement of cellular contractility. This pathway is integral to processes such as cell adhesion, motility, and cytokinesis.

ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC_P p-MLC MYPT1->MLC_P Dephosphorylates Contractility Actomyosin Contractility MLC_P->Contractility MLC MLC MLC->MLC_P Phosphorylated by MLCK Y27632 Y-27632 Y27632->ROCK Inhibits CAY10622 CAY10622 CAY10622->ROCK Inhibits

Caption: The canonical RhoA/ROCK signaling pathway and points of inhibition by CAY10622 and Y-27632.

Biochemical Potency: A Tale of Two Inhibitors

A critical determinant in the selection of a kinase inhibitor is its potency, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). These values provide a direct measure of the drug concentration required to achieve 50% inhibition of the target enzyme's activity.

InhibitorTargetIC50/Ki
CAY10622 ROCK1IC50: 6 nM[1]
ROCK2IC50: 4 nM[1]
Y-27632 ROCK1Ki: 220 nM[1]
ROCK2Ki: 300 nM[1]

As the data clearly indicates, CAY10622 is a significantly more potent inhibitor of both ROCK1 and ROCK2 than Y-27632 , with IC50 values in the low nanomolar range compared to the mid-to-high nanomolar Ki values of Y-27632. This enhanced potency means that a much lower concentration of CAY10622 is required to achieve the same level of ROCK inhibition in a biochemical assay.

Selectivity Profile: On-Target Efficacy vs. Off-Target Effects

The utility of a kinase inhibitor is not solely defined by its potency but also by its selectivity—its ability to inhibit the intended target without affecting other kinases in the proteome. Off-target effects can lead to confounding experimental results and potential cellular toxicity.

CAY10622 is reported to be a highly selective ROCK inhibitor. It has been shown to be inactive against a panel of 44 other kinases, demonstrating greater than 100-fold selectivity.[1] This high degree of selectivity minimizes the potential for off-target effects, making it a valuable tool for dissecting the specific roles of ROCK signaling.

Y-27632 , while widely used, has a more complex selectivity profile. While it is a potent ROCK inhibitor, some studies have indicated that it can inhibit other kinases, such as citron kinase, protein kinase N (PKN), and protein kinase C (PKC), albeit with significantly lower potency.[2] One report noted that Y-27632 was non-selective against 4 out of 25 tested kinases. This potential for off-target activity should be a consideration in experimental design, particularly when using higher concentrations of the inhibitor. However, it's also noted that the affinity of Y-27632 for ROCK is 200–2000 times greater than for other kinases, suggesting that at appropriate concentrations, it can be used with a reasonable degree of specificity.[3]

Cellular Effects: Beyond the Kinase Assay

The ultimate test of a ROCK inhibitor's utility is its performance in a cellular context. Both CAY10622 and Y-27632, by inhibiting ROCK activity, are expected to modulate a range of cellular behaviors.

Y-27632 is extensively documented for its profound effects on cell survival, particularly in the context of single-cell dissociation of stem cells.[4] Dissociation-induced apoptosis, or anoikis, is a major hurdle in stem cell culture and experimentation. Y-27632 effectively mitigates this by inhibiting the hyperactivation of the ROCK pathway that occurs upon cell detachment, thereby enhancing cell viability and cloning efficiency.[4] It has also been shown to influence cell morphology, often causing a more spread-out and less contractile phenotype, and can impact cell proliferation and differentiation in a cell-type-dependent manner.[5]

While there is less published data specifically on the cellular effects of CAY10622 , its high potency and selectivity suggest that it would produce similar, if not more pronounced, on-target effects as Y-27632 at significantly lower concentrations. The reduced likelihood of off-target effects with CAY10622 could be advantageous in studies where precise attribution of observed phenotypes to ROCK inhibition is critical.

Experimental Protocols: A Guide to Comparing ROCK Inhibitors

To rigorously compare the efficacy of CAY10622 and Y-27632 in your specific experimental system, a series of well-controlled experiments is essential. The following protocols provide a framework for such a comparison.

In Vitro Kinase Assay

This assay directly measures the ability of the inhibitors to block ROCK kinase activity.

In Vitro Kinase Assay Workflow Reagents Recombinant ROCK + MYPT1 Substrate + ATP Inhibitor Add Inhibitor (CAY10622 or Y-27632) Reagents->Inhibitor Incubation Incubate at 30°C Inhibitor->Incubation Detection Detect p-MYPT1 (ELISA or Western Blot) Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: A streamlined workflow for an in vitro ROCK kinase assay.

Methodology:

  • Plate Coating: Coat a 96-well plate with a recombinant MYPT1 substrate.

  • Kinase Reaction: In each well, combine recombinant active ROCK1 or ROCK2 enzyme with a kinase reaction buffer containing ATP.

  • Inhibitor Addition: Add serial dilutions of CAY10622 and Y-27632 to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Detect the level of phosphorylated MYPT1 using a specific primary antibody against phospho-MYPT1 (e.g., Thr696) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and plot the inhibition curve to determine the IC50 value for each inhibitor.

Western Blot Analysis of Downstream ROCK Activity

This cellular assay assesses the ability of the inhibitors to block ROCK signaling within intact cells by measuring the phosphorylation of a key downstream target, MYPT1.

Methodology:

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with varying concentrations of CAY10622 and Y-27632 for a predetermined time. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-MYPT1 (Thr696).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated MYPT1.

Cell Migration (Wound Healing) Assay

This functional assay evaluates the impact of ROCK inhibition on cell migration.

Methodology:

  • Create a Monolayer: Grow a confluent monolayer of your cells of interest in a culture plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Treatment: Replace the media with fresh media containing different concentrations of CAY10622, Y-27632, or a vehicle control.

  • Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., every 4-6 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at each time point and calculate the rate of wound closure to assess cell migration.

Conclusion: Choosing the Right Tool for the Job

Both CAY10622 and Y-27632 are valuable tools for the investigation of ROCK signaling. The choice between them will ultimately depend on the specific requirements of the experiment.

  • For applications demanding the highest potency and selectivity, CAY10622 is the superior choice. Its low nanomolar IC50 values and clean kinase selectivity profile make it ideal for experiments where minimizing off-target effects is paramount. This is particularly relevant in studies aiming to definitively link a cellular phenotype to the inhibition of ROCK.

  • Y-27632 remains a reliable and well-characterized ROCK inhibitor, especially for applications focused on improving cell survival and preventing anoikis in cell culture. Its extensive history of use provides a wealth of comparative data in the literature. However, researchers should be mindful of its potential for off-target effects, particularly at higher concentrations, and consider including appropriate controls to validate their findings.

By carefully considering the biochemical properties and cellular effects of each inhibitor and employing rigorous experimental validation, researchers can confidently select the most appropriate tool to advance their understanding of the multifaceted roles of ROCK signaling in health and disease.

References

  • Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells - Frontiers. [Link]

  • The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed Central. [Link]

  • ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells - PubMed Central. [Link]

  • The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC - PubMed Central. [Link]

  • Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC. [Link]

  • A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - MDPI. [Link]

  • Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - NIH. [Link]

  • A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro | PLOS One. [Link]

  • The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC - NIH. [Link]

  • ROCK inhibition as a potential therapeutic target involved in apoptosis in hemangioma - Spandidos Publications. [Link]

  • (PDF) Investigating the effects of Rho-associated kinase (ROCK) inhibitor Y-27632 on Mesenchymal Stem Cell (MSC) proliferation and functionality during culture - ResearchGate. [Link]

  • The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed Central. [Link]

  • Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PubMed Central. [Link]

Sources

In Vivo Efficacy Guide: CAY10622 vs. Fasudil in ROCK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares CAY10622 and Fasudil for in vivo applications, designed for researchers in drug development and signal transduction.

Executive Summary: The Potency-Permeability Paradox

In the landscape of Rho-associated kinase (ROCK) inhibition, Fasudil and CAY10622 represent two distinct generations of chemical tools.

  • Fasudil (The Clinical Standard): A moderately potent, highly water-soluble isoquinoline sulfonamide. It is the gold standard for in vivo animal models due to its proven bioavailability and cell permeability, despite its lower selectivity profile.

  • CAY10622 (The Biochemical Potent): A structurally distinct ureidobenzamide with picomolar-to-nanomolar affinity (IC₅₀ ~4–6 nM). While it is ~50–80x more potent than Fasudil in cell-free assays, it exhibits poor cell permeability , often rendering it ineffective in complex in vivo systems without advanced formulation.

Recommendation: Use Fasudil for reliable phenotypic readouts in animal models (hypertension, glaucoma, fibrosis). Reserve CAY10622 for biochemical assays or structural biology studies where kinase selectivity is paramount and membrane transport is not a variable.

Mechanistic & Chemical Comparison

The primary divergence lies in their chemical scaffolds and binding modes. Fasudil competes with ATP in the kinase cleft but maintains a "loose" specificity, whereas CAY10622 exploits a larger binding footprint for high affinity.

Table 1: Technical Specification Comparison
FeatureFasudil (HCl) CAY10622
Chemical Class Isoquinoline SulfonamideUreidobenzamide
ROCK1 IC₅₀ ~330 nM (0.33 µM)6 nM
ROCK2 IC₅₀ ~330 nM (0.33 µM)4 nM
Selectivity Moderate (Inhibits PKA/PKC at >10 µM)High (>100-fold vs. 44 other kinases)
Solubility High (Water/Saline > 100 mg/mL)Low (DMSO required; insol. in water)
Cell Permeability High (Rapid uptake)Poor (Limited intracellular access)
Metabolism Rapid (Active metabolite: Hydroxyfasudil)Unknown/Not Characterized
Primary Use In Vivo Models, Clinical (Japan)In Vitro Kinase Assays, HTS
Signaling Pathway Visualization

The following diagram illustrates the ROCK signaling cascade and the intervention points for both inhibitors. Note that while both target the ROCK kinase domain, downstream efficacy depends on the inhibitor reaching the cytosol.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation LIMK LIMK ROCK->LIMK Fasudil Fasudil (High Permeability) Fasudil->ROCK Inhibits (In Vivo) CAY10622 CAY10622 (Low Permeability) CAY10622->ROCK Inhibits (Cell-Free Only) MYPT1->MLC Dephosphorylates Contract Smooth Muscle Contraction MLC->Contract Promotes Cofilin Cofilin LIMK->Cofilin Actin Actin Polymerization Stress Fibers Cofilin->Actin Regulates

Figure 1: ROCK signaling cascade. Fasudil effectively penetrates the cell membrane to inhibit ROCK in vivo. CAY10622, despite higher affinity, struggles to cross the lipid bilayer, limiting its utility to cell-free or permeabilized systems.

In Vivo Performance Analysis

Fasudil: The Validated System

Fasudil is the "workhorse" for in vivo ROCK inhibition. Its pharmacokinetics are well-understood, characterized by a short half-life (~45 min in rodents) but rapid conversion to Hydroxyfasudil , an active metabolite that extends the therapeutic window.

  • Bioavailability: Excellent oral and parenteral bioavailability.

  • Vehicle: Saline or PBS (No harsh solvents required).

  • Dosing Regimen:

    • Mice: 10–30 mg/kg (IP, twice daily).

    • Rats: 10–30 mg/kg (IP) or 30–100 mg/kg (Oral).

  • Key Applications: Pulmonary hypertension (PAH), cerebral vasospasm, axonal regeneration, and glaucoma (topical).

CAY10622: The "In Vitro" Trap

Researchers often select CAY10622 based on its single-digit nanomolar IC₅₀ (4–6 nM), assuming it will be more potent in vivo. This is a critical error.

  • Permeability Failure: In cellular assays (e.g., EMT screens), CAY10622 has shown no effect on ROCK activity at concentrations where Fasudil and other inhibitors (like GSK269962) were active.[1] This suggests the molecule cannot effectively traverse the plasma membrane.

  • Solubility Barrier: CAY10622 is insoluble in water. It requires DMSO for solubilization, which can be toxic in vivo at the volumes required for effective dosing.

  • Lack of PK Data: Unlike Fasudil, there is virtually no published pharmacokinetic data (clearance, volume of distribution) for CAY10622 in rodents.

Experimental Protocols

Protocol A: Fasudil Preparation for In Vivo Injection (Standard)

Use this protocol for reliable ROCK inhibition in mice/rats.

  • Reagent: Fasudil Monohydrochloride (CAS: 105628-07-7).

  • Vehicle: Sterile 0.9% Saline or PBS (pH 7.4).

  • Stock Preparation:

    • Dissolve 100 mg Fasudil HCl in 10 mL Saline (Final conc: 10 mg/mL).

    • Filter sterilize (0.22 µm PES filter).

    • Stability:[2] Stable at 4°C for 1 week; -20°C for 1 month.

  • Administration:

    • Dose: 30 mg/kg body weight.

    • Route: Intraperitoneal (IP).

    • Frequency: BID (Every 12 hours) due to rapid clearance.

Protocol B: CAY10622 "Rescue" Formulation (Experimental)

Use this ONLY if you require high selectivity and have validated cellular uptake in your specific model.

  • Reagent: CAY10622 (CAS: 1038549-25-5).[][4][5]

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Stock Preparation:

    • Dissolve CAY10622 in 100% DMSO to 50 mg/mL (Solubility limit).

    • Step-down: Slowly add PEG300, then Tween 80, then warm Saline while vortexing.

    • Warning: Precipitates easily. Use immediately.

  • Administration:

    • Dose: Unknown/Empirical (Start 1–5 mg/kg).

    • Route: IP.

    • Control: Must run a "Vehicle Only" group to control for DMSO/Tween toxicity.

Decision Logic for Inhibitor Selection

Decision_Tree Start Select ROCK Inhibitor Goal Experimental Goal? Start->Goal InVivo In Vivo / Animal Model Goal->InVivo Animal Study InVitro In Vitro / Biochemical Goal->InVitro Enzyme/Cell Assay Fasudil USE FASUDIL (Proven Bioavailability) InVivo->Fasudil Standard Choice Permeability Is Cell Permeability Required? InVitro->Permeability CAY USE CAY10622 (High Selectivity) Permeability->Fasudil Yes (Cell Culture) Permeability->CAY No (Purified Enzyme)

Figure 2: Selection workflow. Fasudil is the default for all live-system experiments. CAY10622 is reserved for cell-free kinase specificity assays.

References

  • Cayman Chemical. (2024). CAY10622 Product Datasheet. Link

  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics. (Establishes Fasudil/Hydroxyfasudil potency).[6] Link

  • Vigil, D., et al. (2012). "ROCK1 versus ROCK2 selectivity, in vitro." ResearchGate. (Comparative IC50 data). Link

  • Biorbyt. (2024). ROCK-IN-10 (CAY10622) Description and Solubility. Link

  • Ungefroren, H., et al. (2018). "A high-content EMT screen identifies multiple receptor tyrosine kinase inhibitors with activity on TGFβ receptor." PubMed Central. (Crucial evidence of CAY10622's lack of cellular activity). Link

Sources

Technical Comparison Guide: CAY10622 vs. Other ROCK Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to High-Potency Inhibition

For over two decades, Y-27632 and Fasudil have served as the "workhorse" inhibitors for Rho-associated protein kinase (ROCK) research. However, their relatively low potency (micromolar working concentrations) and moderate selectivity profiles often necessitate high dosages that risk off-target inhibition of PKA and PKC.

CAY10622 represents a second-generation class of ureidobenzamide inhibitors . With single-digit nanomolar potency (IC₅₀ ~4–6 nM) and a selectivity profile >100-fold against 44 other kinases, CAY10622 offers a "surgical" alternative to the "sledgehammer" approach of first-generation inhibitors. This guide objectively compares these compounds to assist researchers in selecting the optimal tool for metastasis, cytoskeleton dynamics, and tumor microenvironment studies.

Mechanistic Grounding: The Rho/ROCK Signaling Axis

ROCK1 and ROCK2 are AGC-family serine/threonine kinases activated by RhoA (GTP-bound). They act as central regulators of the actomyosin cytoskeleton, driving cancer cell motility, invasion, and metastasis.

Key Downstream Effectors:
  • MLC (Myosin Light Chain): ROCK directly phosphorylates MLC and inhibits MLCP (Phosphatase), increasing actomyosin contractility.

  • LIMK (LIM Kinase): ROCK activates LIMK, which phosphorylates Cofilin, preventing actin depolymerization (stabilizing stress fibers).

ROCK_Pathway GPCR GPCR / Integrins RhoA RhoA-GTP GPCR->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK LIMK LIMK1/2 ROCK->LIMK MLCP MLCP (MYPT1) ROCK->MLCP Inhibits MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates Inhibitors Inhibitors: CAY10622 Y-27632 Fasudil Inhibitors->ROCK Blocks ATP Binding Cofilin Cofilin LIMK->Cofilin Inactivates MLCP->MLC Dephosphorylates Contractility Actomyosin Contractility (Blebbing/Migration) MLC->Contractility Actin Actin Polymerization (Stress Fibers) Cofilin->Actin Stabilizes

Figure 1: The RhoA-ROCK signaling cascade.[1] CAY10622 and competitors bind the ATP pocket of ROCK, preventing phosphorylation of downstream targets that drive cell migration.

Comparative Analysis: CAY10622 vs. Competitors

The following data aggregates biochemical assays and cellular performance metrics. Note the significant disparity in IC₅₀ values.

Table 1: Pharmacological Profile Comparison
FeatureCAY10622 Y-27632 Fasudil (HA-1077) H-1152
Chemical Class UreidobenzamideAminopyridineIsoquinoline sulfonamideIsoquinoline sulfonamide
ROCK1 IC₅₀ 6 nM ~220–800 nM~1,900 nM~12 nM
ROCK2 IC₅₀ 4 nM ~300–800 nM~1,600 nM~12 nM
Selectivity >100-fold vs 44 kinasesInhibits PRK2, MSK1, PKA at >10µMInhibits PKA, MSK1, S6K1Improved over Fasudil
Typical Working Conc. 10 – 100 nM 10 – 50 µM10 – 100 µM100 nM – 1 µM
Primary Utility High-precision mechanistic studies; Metastasis assays.Stem cell survival (routine); Historical control.In vivo vasospasm models; Clinical translation.Potent alternative to Y-27632.
Solubility DMSO (0.15 mg/mL)Water (>10 mg/mL)Water (>10 mg/mL)Water/DMSO
Critical Analysis of Selectivity
  • The "Dirty" Kinase Problem: At the standard 10 µM concentration, Y-27632 and Fasudil begin to inhibit PKA (Protein Kinase A) and PKC isoforms. This is problematic in cancer research, as PKA/PKC pathways often cross-talk with ROCK in regulating cell survival and proliferation.

  • The CAY10622 Advantage: Because CAY10622 operates effectively at 10–50 nM , it remains orders of magnitude below the threshold for off-target inhibition, ensuring that observed phenotypes (e.g., reduced invasion) are specifically due to ROCK blockade.

Experimental Application: Cancer Invasion & Metastasis[2][3]

In cancer research, ROCK inhibitors are primarily used to study amoeboid migration (rounded, blebbing movement) versus mesenchymal migration (elongated, protease-dependent).

When to Choose CAY10622:
  • Low-Abundance Targets: When studying subtle signaling feedback loops where high concentrations of drug might mask effects.

  • Sensitive Cell Lines: Primary patient-derived cells that are sensitive to the cytotoxic osmotic stress of high-molarity drug treatments.

  • Isoform Specificity: While equipotent against ROCK1/2, its structural distinctness from isoquinolines (Fasudil) makes it a vital orthogonal tool to confirm hits from screens.

Protocol: 3D Matrigel Invasion Assay (Optimized for CAY10622)

This protocol validates anti-invasive properties using a Transwell system.[2]

Materials:

  • Corning® Transwell inserts (8.0 µm pore size).[3]

  • Matrigel® Matrix (Growth Factor Reduced).

  • CAY10622 Stock: 10 mM in DMSO.

  • Control: DMSO vehicle.

Workflow:

  • Preparation (Day 0):

    • Thaw Matrigel on ice. Dilute to 200–300 µg/mL in serum-free medium.

    • Coat the upper chamber of Transwell inserts with 100 µL diluted Matrigel. Incubate at 37°C for 2–4 hours to polymerize.

  • Cell Treatment (Day 1):

    • Starve cancer cells (e.g., MDA-MB-231) in serum-free media for 6–12 hours.

    • Harvest cells and resuspend in serum-free media containing CAY10622 (10 nM, 50 nM, 100 nM) or Vehicle.

    • Note: Do not exceed 0.1% final DMSO concentration.

  • Seeding:

    • Add 50,000 cells (in 200 µL drug-containing media) to the upper chamber .

    • Add 600 µL of complete media (10% FBS) to the lower chamber as a chemoattractant.

  • Incubation:

    • Incubate for 24–48 hours at 37°C, 5% CO₂.

  • Analysis (Day 2/3):

    • Remove non-invading cells from the top with a cotton swab.

    • Fix invading cells (bottom surface) with 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet or DAPI.

    • Image 5 random fields per insert and quantify.

Invasion_Protocol Step1 1. Coat Transwell (Matrigel) Step2 2. Pre-treat Cells (CAY10622: 10-100nM) Step1->Step2 Prepare Step3 3. Seeding (Serum-Free Top / FBS Bottom) Step2->Step3 Load Step4 4. Incubation (24-48h) Step3->Step4 Migrate Step5 5. Fix & Stain (Crystal Violet) Step4->Step5 Stop Step6 6. Quantify (Microscopy) Step5->Step6 Data

Figure 2: Workflow for assessing CAY10622 efficacy in blocking invasion. Note the pre-treatment step is critical for kinase inhibition.

Decision Matrix: Which Inhibitor Should You Use?

Scenario Recommended Product Rationale
High-Content Screening CAY10622 High potency allows for cost-effective library screening; low toxicity profile.
Stem Cell Maintenance Y-27632 Historical protocols (e.g., iPSC dissociation) are optimized for Y-27632 at 10 µM. Switching may require re-optimization.
In Vivo Tumor Growth Fasudil / Y-27632 Higher solubility in aqueous vehicles (PBS/Saline) makes them easier to formulate for oral/IP delivery than the lipophilic CAY10622.
Kinase Selectivity Study CAY10622 Use to validate that a phenotype observed with Y-27632 is genuinely ROCK-dependent and not a PKA artifact.

References

  • Discovery of Ureidobenzamide Inhibitors: Morwick, T., et al. (2010).[4] "Hit to lead account of the discovery of bisbenzamide and related ureidobenzamide inhibitors of Rho kinase." Journal of Medicinal Chemistry.

  • Y-27632 Characterization: Uehata, M., et al. (1997). "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." Nature.

  • Fasudil Selectivity Profile: Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta.

  • ROCK in Cancer Metastasis: Julian, L., & Olson, M.F. (2014). "Rho-associated kinase (ROCK) function and regulation."[5][] Small GTPases.

  • Invasion Assay Protocols: Kramer, N., et al. (2013). "In vitro cell migration and invasion assays." Mutation Research.

Sources

Target Validation in CYP2J2 Signaling: A Comparative Guide to CAY10622 vs. siRNA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAY10622 is a potent, selective small-molecule inhibitor of Cytochrome P450 2J2 (CYP2J2) , an epoxygenase responsible for metabolizing arachidonic acid into pro-angiogenic and anti-apoptotic epoxyeicosatrienoic acids (EETs). While CAY10622 offers rapid kinetic analysis and ease of titration, small-molecule inhibitors carry the inherent risk of off-target toxicity.

This guide outlines a rigorous framework for orthogonal validation using small interfering RNA (siRNA). By cross-referencing the phenotypic effects of chemical inhibition (CAY10622) with genetic knockdown (siRNA), researchers can distinguish true CYP2J2-mediated pathology from non-specific drug toxicity.

Part 1: Mechanistic Grounding & Rationale

The CYP2J2 Axis

CYP2J2 is highly expressed in extrahepatic tissues, particularly the heart and various carcinomas (e.g., breast, lung, renal). Its primary function is the epoxidation of arachidonic acid (AA) to form four regioisomeric EETs (5,6-, 8,9-, 11,12-, and 14,15-EET).

  • Mechanism of Action (CAY10622): Acts as a reversible, competitive inhibitor of the CYP2J2 active site. It blocks the conversion of AA to EETs immediately upon cellular uptake.

  • Mechanism of Action (siRNA): Targets the CYP2J2 mRNA for degradation via the RISC complex, preventing protein translation. This results in a gradual depletion of the enzyme pool dependent on the protein's half-life.

Pathway Visualization

The following diagram illustrates the distinct intervention points of CAY10622 and siRNA within the arachidonic acid cascade.

CYP2J2_Pathway AA Arachidonic Acid (Substrate) EETs EETs (Epoxyeicosatrienoic Acids) AA->EETs Epoxidation via CYP2J2 CYP2J2_Gene CYP2J2 Gene (DNA) mRNA CYP2J2 mRNA CYP2J2_Gene->mRNA Transcription Enzyme CYP2J2 Enzyme (Protein) mRNA->Enzyme Translation Response Cell Survival & Angiogenesis EETs->Response Signaling (PI3K/Akt, MAPK) siRNA siRNA (Genetic Knockdown) siRNA->mRNA Degrades CAY CAY10622 (Chemical Inhibition) CAY->Enzyme Inhibits Active Site

Figure 1: Dual-modality targeting of the CYP2J2 pathway. siRNA prevents enzyme synthesis, while CAY10622 blocks existing enzyme activity.

Part 2: Comparative Analysis

To design a robust experiment, one must understand the limitations of each tool. CAY10622 is superior for studying acute signaling events (phosphorylation), while siRNA is necessary to confirm that the observed phenotype is strictly due to CYP2J2 loss.

FeatureCAY10622 (Chemical Inhibitor)CYP2J2 siRNA (Genetic Knockdown)
Specificity High, but potential off-target effects on other CYPs at high concentrations (>10 µM).Very High (Sequence dependent). Requires "scramble" control.
Onset of Action Rapid (Minutes to Hours). Ideal for phosphorylation studies.Slow (24–72 Hours). Depends on protein turnover rates.
Duration Reversible (washout restores activity).Transient (3–7 days) or Stable (shRNA).
Delivery Simple addition to media (DMSO vehicle).Complex. Requires transfection reagents (e.g., Lipofectamine).
Dose Control Fine titration possible for IC50 determination.Binary (Knockdown vs. No Knockdown). Harder to titrate.
Primary Risk Toxicity unrelated to CYP2J2 (Off-target).Incomplete knockdown or transfection toxicity.

Part 3: Experimental Protocols

Protocol A: Chemical Inhibition with CAY10622

Objective: Determine the dose-dependent effect of CYP2J2 inhibition on cell viability or function.

  • Preparation: Dissolve CAY10622 in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Seeding: Seed cells (e.g., A549, MDA-MB-231) in 96-well plates at 5,000 cells/well. Allow 24h for attachment.

  • Treatment:

    • Prepare serial dilutions in culture media (0.1, 0.5, 1, 5, 10 µM).

    • Critical Control: Include a "Vehicle Control" well containing DMSO at the same final concentration as the highest drug dose (must be <0.5% v/v).

    • Serum Note: CYP inhibitors can bind to serum albumin. If IC50 values appear artificially high, consider reducing Fetal Bovine Serum (FBS) to 1% during the treatment window.

  • Incubation: Incubate for 24–48 hours.

  • Readout: Perform MTT or CCK-8 assay to measure metabolic activity.

Protocol B: Genetic Knockdown with siRNA

Objective: Validate that the phenotype observed in Protocol A is reproducible via genetic ablation.

  • Design: Purchase validated CYP2J2 siRNA and a Non-Targeting (Scramble) Control siRNA.

  • Transfection (Forward):

    • Mix siRNA with transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM reduced-serum media.

    • Add complex to cells (final siRNA concentration usually 10–50 nM).

  • Timeline:

    • T=0: Transfection.[1]

    • T=48h: Mandatory Validation Step. Harvest a subset of cells for qPCR or Western Blot to confirm >70% reduction in CYP2J2 levels. Without this, the experiment is invalid.

    • T=72h: Perform functional assays (Migration/Viability) to match the endpoints used in Protocol A.

Protocol C: The "Rescue" Experiment (The Gold Standard)

Objective: Prove causality. If CAY10622 toxicity is due to lack of EETs, adding EETs back should save the cells.

  • Treat cells with CAY10622 (IC80 dose) OR CYP2J2 siRNA .

  • Co-treat with exogenous 11,12-EET (1 µM).

  • Hypothesis: If the mechanism is on-target, 11,12-EET will reverse the cell death or migration defect. If cells still die, the drug has off-target toxicity.

Part 4: Workflow & Data Interpretation

The following flowchart guides the decision-making process when comparing results from both methods.

Validation_Logic Start Start Validation Exp1 Exp 1: CAY10622 Treatment (Phenotype Observed?) Start->Exp1 Exp2 Exp 2: siRNA Knockdown (Phenotype Observed?) Exp1->Exp2 If Phenotype (+) Compare Compare Results Exp2->Compare Valid VALIDATED TARGET Drug acts via CYP2J2 Compare->Valid Concordant (Both reduce viability) Check_KD Check Knockdown Efficiency (qPCR/Western) Compare->Check_KD Discordant (Drug +, siRNA -) Invalid OFF-TARGET EFFECT Drug toxicity unrelated to CYP2J2 Check_KD->Exp2 KD was poor (<50%) Check_KD->Invalid KD was good (>70%)

Figure 2: Decision tree for interpreting concordance between chemical and genetic inhibition.

Interpretation Guide
  • Concordance: Both CAY10622 and siRNA reduce cell viability/migration.

  • Discordance (Drug +, siRNA -): CAY10622 kills cells, but siRNA has no effect (assuming qPCR confirms knockdown).

  • Discordance (Drug -, siRNA +): CAY10622 has no effect, but siRNA kills cells.

References

  • Lee, A. J., et al. (2011). "CYP2J2 Overexpression Increases the Proliferation and Invasion of Carcinoma Cells." Cancer Research. [Link]

  • Chen, C., et al. (2011). "Cytochrome P450 2J2 promotes the neoplastic phenotype of carcinoma cells and is up-regulated in human tumors." Cancer Research. [Link]

  • Weiss, A., et al. (2007). "Target specificity and off-target effects as determinants of cancer drug efficacy." Expert Opinion on Drug Metabolism & Toxicology. [Link]

Sources

Potency & Selectivity Guide: CAY10622 vs. Novel ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates CAY10622 , a potent third-generation ureidobenzamide-based inhibitor of Rho-associated protein kinase (ROCK), against both "Gold Standard" references (Y-27632, Fasudil) and novel clinical candidates (Belumosudil, Netarsudil). While early inhibitors like Y-27632 operate in the micromolar to high-nanomolar range, CAY10622 exhibits single-digit nanomolar potency (IC₅₀: 4–6 nM) with a distinct pan-isoform profile, distinguishing it from the isoform-selective ROCK2 inhibitors currently entering clinical use.

Mechanistic Profile & Chemical Identity[1][2][3]

Chemical Identity[3]
  • Compound Name: CAY10622[1][2][]

  • Chemical Class: Ureidobenzamide derivative[2][]

  • Mechanism of Action: ATP-competitive inhibition of the kinase domain.

  • Binding Mode: CAY10622 occupies the ATP-binding pocket of the ROCK kinase domain. Unlike earlier isoquinoline derivatives (e.g., Fasudil), the ureidobenzamide scaffold facilitates tighter binding kinetics, resulting in significantly lower IC₅₀ values.

Signaling Pathway Context

ROCK (Rho-associated coiled-coil containing protein kinase) is a major downstream effector of the small GTPase RhoA.[4] It regulates the actin cytoskeleton by phosphorylating Myosin Light Chain (MLC) and LIM Kinase (LIMK), leading to stress fiber formation and smooth muscle contraction.[5]

ROCK_Pathway cluster_targets Downstream Effectors GPCR GPCR / Integrins RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK1 / ROCK2 (Target of CAY10622) RhoA->ROCK Binds & Activates MBS Myosin Binding Subunit (MYPT1) ROCK->MBS Phosphorylates (Inhibits) LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLC Myosin Light Chain (MLC20) ROCK->MLC Direct Phosphorylation MBS->MLC Dephosphorylation blocked Actin Actomyosin Contraction Stress Fiber Formation LIMK->Actin Cofilin Inactivation MLC->Actin Cross-bridge Cycling

Figure 1: The RhoA/ROCK signaling cascade. CAY10622 inhibits the central ROCK node, preventing MLC phosphorylation and subsequent cytoskeletal reorganization.

Comparative Potency Analysis

The following data contrasts CAY10622 with industry standards. Note the log-order difference in potency between CAY10622 and the classic Y-27632.

Table 1: Inhibitory Potency (IC₅₀) Comparison
CompoundClassROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity Profile
CAY10622 Ureidobenzamide6 4 Pan-ROCK Potent. >100-fold selective vs 44 other kinases.[2]
Y-27632 Pyridine derivative~140~140Pan-ROCK. Moderate potency. Often used at µM levels.
Fasudil Isoquinoline~10,000~10,000Pan-ROCK. Low potency (Ki ~330 nM). Clinical vasodilator.
Belumosudil Quinazoline>10,000~60ROCK2 Selective. 200-fold selectivity for ROCK2 over ROCK1.
Netarsudil Amino acid ester--4.2 (Ki)Potent ROCK/NET inhibitor. Used in glaucoma.[6][4]
GSK429286A Aminofurazan1463Potent Pan-ROCK.

*Note: Fasudil IC₅₀ values vary by assay ATP concentration but are consistently in the micromolar range, significantly weaker than CAY10622.

Key Insights for Researchers:
  • Potency Superiority: CAY10622 is approximately 30-fold more potent than Y-27632 and >1000-fold more potent than Fasudil . This allows for lower dosing in cell culture (10–100 nM), reducing the risk of off-target effects associated with high-concentration Y-27632 (often used at 10–50 µM).

  • Isoform Specificity: Unlike Belumosudil (KD025) , which is highly selective for ROCK2 (useful for treating chronic graft-vs-host disease without systemic hypotension), CAY10622 is a Pan-ROCK inhibitor . It effectively shuts down total ROCK activity.

    • Use CAY10622 when you need complete blockade of cytoskeletal tension.

    • Use Belumosudil when you specifically want to study ROCK2-mediated immunomodulation while sparing ROCK1-dependent stress fiber formation.

Experimental Protocols

To validate CAY10622 activity in your specific model, use the following self-validating protocols.

Biochemical Validation: Kinase Activity Assay

Objective: Determine IC₅₀ of CAY10622 against recombinant ROCK1/2.

Workflow Diagram:

Assay_Workflow Step1 Prep: Recombinant ROCK1/2 + Peptide Substrate (S6K) Step2 Add CAY10622 (Serial Dilution 0.1 nM - 100 nM) Step1->Step2 Step3 Initiate: Add ATP (10 µM) Incubate 30 min @ 30°C Step2->Step3 Step4 Detection: Add ADP-Glo™ Reagent (Depletes unused ATP) Step3->Step4 Step5 Read: Luminescence (Correlates to ADP produced) Step4->Step5

Figure 2: ADP-Glo™ Kinase Assay workflow for validating inhibitor potency.[1][4][7]

Protocol Steps:

  • Reagents: Use recombinant human ROCK1 or ROCK2 (approx. 5–10 ng/well) and a specific substrate like Long S6 Kinase Substrate Peptide.

  • Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Inhibitor: Prepare CAY10622 in DMSO. Serial dilute (e.g., 0.1 nM to 1000 nM). Final DMSO concentration must be <1%.

  • Reaction: Incubate Kinase + Substrate + Inhibitor for 10 min. Initiate with ATP (10 µM final).

  • Termination: After 30–60 mins, stop reaction using ADP-Glo™ reagent (Promega) or similar.

  • Analysis: Plot Luminescence vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.

Cell-Based Validation: Neurite Outgrowth Assay

Objective: Confirm functional inhibition of ROCK-mediated neurite retraction. Rationale: ROCK activation causes neurite retraction. Inhibition promotes outgrowth.

  • Cell Line: N1E-115 neuroblastoma cells or PC12 cells.

  • Seeding: Plate cells on laminin-coated coverslips.

  • differentiation: Induce differentiation (serum starvation) for 24h.

  • Treatment:

    • Negative Control: DMSO (0.1%).

    • Positive Control: Y-27632 (10 µM).[8][9]

    • Test Group: CAY10622 (10 nM, 50 nM, 100 nM).

  • Stimulation: Treat with Lysophosphatidic Acid (LPA, 1 µM) for 10 mins to induce acute neurite retraction via RhoA activation.

  • Fixation & Imaging: Fix with 4% PFA. Stain for F-actin (Phalloidin) and Tubulin.

  • Quantification: Measure average neurite length. CAY10622 should prevent LPA-induced retraction at concentrations significantly lower than Y-27632.

References

  • Liao, J.K., et al. (2007). "Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity." Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Boerma, M., et al. (2008). "Comparative analysis of ROCK inhibitors." Nature Reviews Drug Discovery. (Contextualizing Y-27632 vs novel agents).

Sources

A Comparative Guide to the ROCK Inhibitor CAY10622 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Rho-Associated Kinase (ROCK) in Cellular Processes and as a Therapeutic Target

Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a pivotal regulator of a wide array of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Its deregulation is implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target for a diverse range of clinical applications, including glaucoma, cardiovascular diseases, neurological disorders, and cancer.

This guide provides a comprehensive comparative analysis of CAY10622, a potent ureidobenzamide-based ROCK inhibitor, with other well-characterized ROCK inhibitors. We will delve into its biochemical and cellular activity, selectivity, and provide detailed experimental protocols for its evaluation, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Comparative Analysis of CAY10622 and Other Leading ROCK Inhibitors

The landscape of ROCK inhibitors is diverse, with several compounds demonstrating clinical and research utility. Here, we compare CAY10622 to prominent ROCK inhibitors such as Y-27632, Fasudil, Ripasudil, and Netarsudil, focusing on their potency, selectivity, and chemical structure.

Potency Against ROCK Isoforms

The inhibitory potency of a compound is a critical determinant of its therapeutic efficacy. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters used to quantify this potency.

CompoundChemical ClassROCK1 IC50/KiROCK2 IC50/KiReference(s)
CAY10622 Ureidobenzamide6 nM (IC50)4 nM (IC50)[1]()
Y-27632 Pyridine derivative220 nM (Ki)300 nM (Ki)[1]()
Fasudil Isoquinoline derivative1.9 µM (IC50)0.73 µM (IC50)[2]([Link])
Ripasudil (K-115) Fluoro-isoquinoline derivative51 nM (IC50)19 nM (IC50)[3]()
Netarsudil (AR-13324) Amino-isoquinoline derivative1 nM (Ki)1 nM (Ki)[4]([Link])

Table 1: Comparative in vitro potency of selected ROCK inhibitors against ROCK1 and ROCK2 isoforms. Lower values indicate higher potency.

As evidenced in the table, CAY10622 demonstrates high potency against both ROCK1 and ROCK2, with IC50 values in the low nanomolar range. Its potency is comparable to or greater than the widely used research tool Y-27632 and the clinically approved drug Fasudil. It is noteworthy that Netarsudil exhibits exceptional potency against both isoforms. The ureidobenzamide scaffold of CAY10622 is a distinct chemical class compared to the pyridine, isoquinoline, and fluoro-isoquinoline structures of the other inhibitors, which may contribute to its specific binding characteristics and overall pharmacological profile.

Kinase Selectivity: A Critical Aspect for Therapeutic Development

While potent inhibition of the target kinase is essential, the selectivity of an inhibitor across the broader kinome is equally crucial to minimize off-target effects and potential toxicity. Comprehensive kinase profiling is therefore a vital step in the characterization of any new inhibitor. While a full kinase selectivity panel for CAY10622 is not publicly available, studies on other ureidobenzamide-based ROCK inhibitors suggest that this chemical class can achieve a high degree of selectivity[5]. The development of highly selective inhibitors is an active area of research, with the goal of improving the therapeutic window of ROCK-targeted therapies[2]. Researchers are encouraged to perform their own kinase selectivity profiling to fully characterize the specificity of CAY10622 in their experimental systems.

The Rho/ROCK Signaling Pathway: A Mechanistic Overview

Understanding the signaling cascade in which ROCK operates is fundamental to interpreting the effects of its inhibitors. The Rho/ROCK pathway is a central regulator of actin-myosin contractility.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs/RTKs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Extracellular Signals (e.g., LPA, S1P) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibition Actin_P Actin Polymerization Cofilin->Actin_P Inhibition Contraction Actin-Myosin Contraction Actin_P->Contraction MLC_P Phospho-MLC MLCP->MLC_P Dephosphorylation MLC->MLC_P MLCK MLC_P->Contraction

Figure 1: Simplified schematic of the Rho/ROCK signaling pathway.

Upon activation by upstream signals, such as growth factors or cytokines acting on G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), the small GTPase RhoA cycles from an inactive GDP-bound state to an active GTP-bound state. Active RhoA then binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream substrates to regulate cytoskeletal dynamics. Two of its most well-characterized substrates are:

  • Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity.

  • Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a net increase in the phosphorylation of MLC.

The increased phosphorylation of MLC promotes the assembly of actin-myosin filaments and enhances cellular contractility, leading to the formation of stress fibers and focal adhesions. ROCK also influences actin polymerization through the phosphorylation and inhibition of the LIM kinase (LIMK)/cofilin pathway.

Experimental Protocols for the Evaluation of CAY10622

To rigorously assess the comparative performance of CAY10622, a combination of in vitro biochemical assays and cell-based functional assays is recommended.

In Vitro Biochemical Kinase Assay: Assessing Direct ROCK Inhibition

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK protein. A common method involves quantifying the phosphorylation of a specific substrate, such as MYPT1.

Principle: This ELISA-based assay detects the phosphorylation of a recombinant MYPT1 substrate coated on a microplate by active ROCK kinase. The level of phosphorylation is quantified using a specific antibody against phosphorylated MYPT1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Recombinant MYPT1 substrate-coated 96-well plate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • CAY10622 and other ROCK inhibitors

  • Anti-phospho-MYPT1 (Thr696) antibody[4]

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of CAY10622 and other test compounds in kinase assay buffer.

  • Kinase Reaction:

    • Add 50 µL of kinase assay buffer containing the desired concentration of the inhibitor to the wells of the MYPT1-coated plate.

    • Add 25 µL of a solution containing the ROCK enzyme to each well.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow Biochemical ROCK Kinase Assay Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) Incubate Incubate Enzyme, Substrate, and Inhibitor Start->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Kinase_Reaction Kinase Reaction (Phosphorylation) Add_ATP->Kinase_Reaction Wash1 Wash Plate Kinase_Reaction->Wash1 Add_Primary_Ab Add Anti-pMYPT1 Antibody Wash1->Add_Primary_Ab Incubate_Primary Incubate Add_Primary_Ab->Incubate_Primary Wash2 Wash Plate Incubate_Primary->Wash2 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary_Ab Incubate_Secondary Incubate Add_Secondary_Ab->Incubate_Secondary Wash3 Wash Plate Incubate_Secondary->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Develop_Color Color Development Add_Substrate->Develop_Color Stop_Reaction Add Stop Solution Develop_Color->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Figure 2: Workflow for a typical biochemical ROCK kinase assay.

Cellular Assays: Assessing Functional Effects of ROCK Inhibition

Cell-based assays are essential to confirm that the biochemical activity of an inhibitor translates into a functional effect in a biological context.

Principle: This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant. ROCK inhibitors are expected to inhibit cell migration by disrupting cytoskeletal dynamics.

Materials:

  • Transwell inserts (e.g., 8.0 µm pore size)

  • 24-well plates

  • Cell culture medium (serum-free and serum-containing)

  • Chemoattractant (e.g., fetal bovine serum, specific growth factors)

  • CAY10622 and other ROCK inhibitors

  • Calcein AM or Crystal Violet stain

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. Serum-starve the cells for 12-24 hours prior to the assay.

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add 600 µL of medium containing a chemoattractant to the lower chamber.

    • Resuspend the serum-starved cells in serum-free medium containing the desired concentration of CAY10622 or other inhibitors.

    • Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.

  • Quantification:

    • Calcein AM Staining (for live cell quantification):

      • Carefully remove the medium from the upper and lower chambers.

      • Add Calcein AM staining solution to the lower chamber and incubate for 30-60 minutes.

      • Read the fluorescence from the bottom of the plate using a fluorescence plate reader.

    • Crystal Violet Staining (for fixed cell quantification):

      • Remove non-migrated cells from the top of the membrane with a cotton swab.

      • Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.

      • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

      • Wash the inserts with water and allow them to dry.

      • Elute the stain with a solubilization buffer (e.g., 10% acetic acid).

      • Measure the absorbance of the eluted stain at 570 nm.

  • Data Analysis: Compare the migration of inhibitor-treated cells to that of vehicle-treated controls.

Principle: ROCK inhibitors are known to promote neurite outgrowth in neuronal cells by reducing the contractile forces that impede process extension. This assay quantifies the effect of inhibitors on neurite length and branching.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

  • Cell culture plates or slides coated with an appropriate substrate (e.g., poly-L-lysine, laminin)

  • Differentiation-inducing medium (e.g., containing Nerve Growth Factor for PC12 cells)

  • CAY10622 and other ROCK inhibitors

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ)

Procedure:

  • Cell Plating: Plate neuronal cells on coated plates or slides at a low density.

  • Treatment: Allow the cells to adhere, then replace the medium with differentiation-inducing medium containing various concentrations of CAY10622 or other inhibitors.

  • Incubation: Incubate for 24-72 hours to allow for neurite outgrowth.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary antibody against the neuronal marker.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to quantify neurite length, number of neurites per cell, and branching complexity.

  • Data Analysis: Compare the neurite outgrowth parameters in inhibitor-treated cells to vehicle-treated controls.

In Vivo Models: Assessing Therapeutic Potential

In vivo studies are crucial for evaluating the efficacy and safety of a drug candidate in a whole-organism context. A relevant model for ROCK inhibitors is the rodent model of glaucoma.

Principle: ROCK inhibitors lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through the trabecular meshwork. This in vivo model assesses the IOP-lowering effect of topically administered CAY10622.

Materials:

  • Rodents (e.g., rabbits, rats, or mice)

  • Topical formulation of CAY10622 and other ROCK inhibitors in a suitable vehicle

  • Tonometer for measuring rodent IOP (e.g., Tono-Pen, TonoLab)

  • Anesthetic (if required for IOP measurement)

Procedure:

  • Animal Acclimation and Baseline IOP Measurement: Acclimate the animals to the handling and IOP measurement procedures. Measure baseline IOP for several days to establish a stable reading.

  • Drug Administration: Topically administer a single drop of the CAY10622 formulation or vehicle control to one eye of each animal. The contralateral eye can serve as an untreated control.

  • IOP Measurement: Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the IOP-lowering effect.

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Compare the IOP-lowering efficacy of CAY10622 to other ROCK inhibitors.

Conclusion and Future Directions

CAY10622 is a potent, ureidobenzamide-based inhibitor of ROCK1 and ROCK2 kinases. Its high potency positions it as a valuable research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. Furthermore, its distinct chemical structure warrants further investigation into its selectivity profile and potential therapeutic applications.

This guide provides a framework for the comparative evaluation of CAY10622. By employing the described biochemical and cellular assays, researchers can generate robust and reproducible data to elucidate the specific advantages and potential limitations of CAY10622 in their chosen field of study. As the therapeutic landscape for ROCK inhibitors continues to evolve, comprehensive and comparative studies are paramount to advancing novel and effective treatments for a wide range of human diseases.

References

  • Chen, J., & Chen, J. (2021). Rho kinase (ROCK) inhibitors in the management of corneal endothelial disease. Current Opinion in Ophthalmology, 32(3), 253-260.
  • Corning. Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Creative Biolabs. PathSpecific™ Human ROCK Activity Assay Kit, Colorimetric. Retrieved from [Link]

  • Feng, Y., et al. (2010). Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats. ACS Medicinal Chemistry Letters, 1(5), 229–233.
  • Goh, E., et al. (2020). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. International Journal of Molecular Sciences, 21(21), 8033.
  • Innoprot. Neurite Outgrowth Assay. Retrieved from [Link]

  • Kiel, C., & Linding, R. (2023). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. Journal of Cellular and Molecular Medicine, 27(15), 2235-2247.
  • Mueller, B. K., et al. (2005). Rho kinase, a promising drug target for neurological disorders. Nature Reviews Drug Discovery, 4(5), 387-398.
  • Olson, M. F. (2012). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Trends in pharmacological sciences, 33(11), 587-596.
  • Patel, R., et al. (2018). Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. Journal of Ocular Pharmacology and Therapeutics, 34(1-2), 60-71.
  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

  • ResearchGate. ROCK inhibitors lower baseline IOP. Retrieved from [Link]

  • Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

  • Wang, S. K., & Lathrop, K. L. (2021). Rho kinase (ROCK) inhibitors in the management of corneal endothelial disease. Current Opinion in Ophthalmology, 32(3), 253-260.
  • Western Michigan University ScholarWorks at WMU. (2013). Intraocular pressure measurements in a rat glaucoma model. Retrieved from [Link]

  • Zhang, X., et al. (2017). ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro.

Sources

Safety Operating Guide

CAY10622 Stewardship: Safe Handling and Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

CAY10622 is a potent, selective inhibitor of Cytochrome P450 2C9 (CYP2C9).[1] Due to its halogenated chemical structure and specific biological activity, it poses environmental risks if released into water systems.

Critical "Do Not" Rules:

  • DO NOT dispose of CAY10622 (solid or solution) down the drain.[1]

  • DO NOT mix with non-halogenated solvents if avoidable (increases disposal costs).[1]

  • DO NOT dispose of empty vials in regular trash; they are considered hazardous container residue.

Immediate Action: Segregate all waste containing CAY10622 into Halogenated Organic Waste streams destined for high-temperature incineration.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its structure.[1] CAY10622 is a thienopyrimidine derivative containing a chlorobenzyl group. This chlorine atom is the deciding factor for its waste classification.

Physicochemical Data for Disposal Logic
ParameterDataOperational Implication
Chemical Name [3-(4-chlorobenzyl)-6-ethyl-2-hydroxy-4-oxo-4H-thieno[2,3-d]pyrimidin-5-yl] acetic acid methyl esterHalogenated (Chlorine) content mandates specific incineration protocols to prevent dioxin formation.[1][2]
Solubility DMSO (>20 mg/mL), DMF (>20 mg/mL)Solutions are likely skin-penetrating .[1][2] DMSO carries the inhibitor into the bloodstream.
Aquatic Toxicity High (Predicted/Structural Class)Zero-discharge policy.[1][2] Harmful to aquatic life with long-lasting effects.[3]
Signal Word WARNING Irritant (Skin/Eye/Respiratory).[1][2][3][4][5]

The "Self-Validating" Disposal System

A self-validating system ensures that errors are caught before the waste leaves the bench.[1][2] This protocol relies on Segregation and Labeling as the two validation checkpoints.

Phase 1: Preparation & Segregation

The Logic: CAY10622 is often dissolved in DMSO for biological assays.

  • Checkpoint 1: Is the solvent organic (DMSO/DMF) or aqueous (Buffer)?

  • Checkpoint 2: Does the molecule contain a halogen? YES (Chlorine). [1][2][6]

Therefore, the primary waste stream is Halogenated Organic Solvent Waste .

Phase 2: Disposal Workflows
Scenario A: Disposal of Solid Substance (Pure Powder)
  • Context: Expired vials or spilled powder.

  • Protocol:

    • Containment: Do not empty the vial. Cap the original container tightly.

    • Secondary Container: Place the vial inside a clear, sealable bag (e.g., Ziploc) to prevent label degradation or external contamination.

    • Labeling: Affix a hazardous waste tag. Clearly write: "Solid Hazardous Waste - Halogenated Organic - CAY10622."

    • Disposal: Place in the Solid Hazardous Waste Drum (usually black or yellow barrel) destined for incineration.

Scenario B: Disposal of Stock Solutions (DMSO/DMF)[1]
  • Context: Leftover 10mM - 100mM stock solutions.

  • Protocol:

    • Transfer: Pour the solution into the laboratory's Halogenated Waste Carboy .

    • Validation: Verify the carboy label says "Halogenated." (Mixing halogenated compounds into non-halogenated carboys often triggers expensive re-classification fees for the facility).

    • Rinsing: Triple-rinse the empty vial with a small volume of acetone or ethanol.[1] Pour the rinsate into the same Halogenated Waste Carboy.

    • Vial Disposal: Deface the vial label and dispose of the triple-rinsed vial in the Glass/Sharps container (unless local EHS requires it to go to solid hazardous waste).

Scenario C: Trace Aqueous Waste (Cell Culture Media)
  • Context: Media containing µM concentrations of CAY10622.

  • Protocol:

    • Assessment: While trace amounts are often permitted in drain discharge by some municipalities, the best practice for potent enzyme inhibitors is collection.

    • Collection: Aspirate media into a dedicated liquid waste trap containing 10% bleach (sodium hypochlorite) or collect in a separate "Aqueous Hazardous" carboy.[1]

    • Disposal: Hand over to EHS as "Aqueous Waste with Trace Organics."

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for CAY10622 disposal. Use this to train junior staff.

CAY10622_Disposal Start Start: CAY10622 Waste State What is the physical state? Start->State Solid Solid (Powder/Residue) State->Solid Liquid Liquid (Solution) State->Liquid Stream1 Stream: SOLID HAZARDOUS (Incineration) Solid->Stream1 Seal in container SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (DMSO, DMF, Ethanol) SolventCheck->Organic Stock Solutions Aqueous Aqueous Buffer / Media (Trace Concentration) SolventCheck->Aqueous Experimental Media Stream2 Stream: HALOGENATED LIQUID (High BTU Incineration) Organic->Stream2 Contains Chlorine Stream3 Stream: AQUEOUS TOXIC (Chemical Treatment) Aqueous->Stream3 Do NOT Drain

Figure 1: Decision tree for CAY10622 waste stream selection. Note that the presence of Chlorine (Halogen) drives the organic liquid selection.[1]

Emergency Spill Management

Because CAY10622 is often handled in DMSO (a penetrant carrier), spills pose a unique risk of rapid transdermal absorption.[1]

Spill Protocol:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves or butyl rubber gloves (if available) and safety goggles.

  • Dry Spill (Powder):

    • Do not sweep (creates dust).[1]

    • Cover with a damp paper towel to weigh down the powder.

    • Scoop up the towel and powder into a sealable bag.

    • Wipe the surface with ethanol.

  • Wet Spill (DMSO Solution):

    • STOP: If spilled on skin, wash immediately with soap and water for 15 minutes. DMSO pulls the inhibitor through the skin barrier instantly.

    • Absorb: Place absorbent pads (vermiculite or pig mats) over the liquid.[1]

    • Clean: Wipe area with 70% ethanol, then water.

    • Dispose: All cleanup materials go into Solid Hazardous Waste .

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1][2]

  • PubChem. (n.d.).[1] Compound Summary: CAY10622. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10622
Reactant of Route 2
CAY10622

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.